2'-Carboethoxy-3-(4-methylphenyl)propiophenone CAS number and identifiers
This is an in-depth technical guide on 2'-Carboethoxy-3-(4-methylphenyl)propiophenone (CAS 898768-59-7).[1] Advanced Synthesis, Characterization, and Application in Medicinal Chemistry Executive Summary 2'-Carboethoxy-3-...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on 2'-Carboethoxy-3-(4-methylphenyl)propiophenone (CAS 898768-59-7).[1]
Advanced Synthesis, Characterization, and Application in Medicinal Chemistry
Executive Summary
2'-Carboethoxy-3-(4-methylphenyl)propiophenone (CAS 898768-59-7 ) is a specialized organic intermediate utilized primarily in the synthesis of complex heterocyclic scaffolds and pharmaceutical active pharmaceutical ingredients (APIs). Structurally, it functions as a 1,5-dicarbonyl equivalent , possessing both a ketone and an ester moiety on a biphenyl-linked aliphatic chain. This dual functionality makes it a critical building block for phthalazinone derivatives and a potential intermediate in the development of SGLT2 inhibitors (gliflozins) and other metabolic disorder therapeutics.
Chemical Identity & Physicochemical Profile
Precise identification is paramount for regulatory compliance and synthetic reproducibility.
Off-white to pale yellow solid or viscous oil (grade dependent)
Predicted Boiling Point
~447.8 ± 38.0 °C (at 760 mmHg)
Solubility
Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Synthetic Methodology
The synthesis of CAS 898768-59-7 typically involves a Friedel-Crafts Acylation or a Grignard Addition to a phthalic anhydride derivative, followed by esterification. The most robust industrial route utilizes the ring-opening of phthalic anhydride.
Core Synthesis Protocol: Grignard Addition Route
This method ensures high regioselectivity and minimizes the formation of the bis-addition byproduct.
React 4-methylphenethyl bromide with Magnesium turnings in anhydrous THF at 40°C to generate 4-methylphenethylmagnesium bromide. Iodine crystal may be used as an initiator.
Nucleophilic Addition (Ring Opening):
Cool a solution of Phthalic Anhydride in THF to -10°C.
Slowly add the Grignard reagent (1.05 eq) dropwise. Crucial: Maintain low temperature to prevent double addition (formation of the tertiary alcohol).
Mechanism: The Grignard nucleophile attacks one carbonyl of the anhydride, opening the ring to form the magnesium salt of the keto-acid.
Acid Hydrolysis:
Quench with 1N HCl. The product precipitates as 2-[3-(4-methylphenyl)propanoyl]benzoic acid .
Checkpoint: Verify intermediate via TLC (Acidic mobile phase).
Fischer Esterification:
Reflux the keto-acid intermediate in absolute Ethanol with catalytic H₂SO₄ (or Thionyl Chloride) for 4-6 hours.
Neutralize with NaHCO₃, extract with Ethyl Acetate, and concentrate.
Purification:
Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
Visualized Reaction Pathway
Caption: Step-wise synthesis from phthalic anhydride via regioselective Grignard addition and subsequent esterification.
Analytical Characterization
To validate the identity of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone, the following spectral signatures must be confirmed.
1H NMR Spectroscopy (400 MHz, CDCl₃)
δ 1.35 (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃ ).
δ 2.30 (s, 3H): Methyl group on the phenyl ring (Ar-CH₃ ).
δ 2.95-3.05 (t, 2H): Methylene protons adjacent to the phenyl ring (-CH₂-CH₂ -Ar).
δ 3.20-3.30 (t, 2H): Methylene protons adjacent to the ketone (-CO-CH₂ -).
δ 4.35 (q, 2H): Methylene protons of the ethyl ester (-OCH₂ CH₃).
δ 7.10-7.90 (m, 8H): Aromatic protons (4 from the p-tolyl group, 4 from the benzoate core). Distinctive doublet for p-tolyl and multiplet for benzoate.
Mass Spectrometry (ESI-MS)
[M+H]⁺: 297.37 m/z
[M+Na]⁺: 319.35 m/z
Fragmentation Pattern: Loss of ethoxy group (-OEt) or cleavage at the carbonyl-alpha bond is common.
Applications in Drug Development
This compound is a versatile dielectrophile . Its primary utility lies in its ability to undergo cyclization reactions with binucleophiles, forming heterocycles common in medicinal chemistry.
A. Synthesis of Phthalazinone Derivatives
Reaction with Hydrazine (N₂H₄) yields 4-(4-methylphenethyl)phthalazin-1(2H)-one . Phthalazinones are privileged scaffolds in PARP inhibitors (e.g., Olaparib) and antihistamines (e.g., Azelastine).
B. SGLT2 Inhibitor Precursor
While distinct from the final structure of blockbuster SGLT2 inhibitors (like Dapagliflozin or Empagliflozin), this intermediate represents a class of C-aryl glucoside precursors . The "4-methylphenyl" tail mimics the lipophilic distal ring found in Remogliflozin and Canagliflozin. It serves as a scaffold for:
Bioisosteric Replacement: Testing the efficacy of the phenethyl linker vs. the benzyl linker in gliflozin analogs.
Metabolic Stability Studies: Evaluating the oxidation potential of the benzylic methyl group.
Mechanism of Cyclization (Phthalazinone Formation)
Caption: Conversion of the keto-ester to a pharmacologically active phthalazinone scaffold via hydrazine condensation.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ester group is susceptible to hydrolysis under humid conditions.
References
Chemical Identity & Properties: Ethyl 2-(3-(p-tolyl)propanoyl)benzoate (CAS 898768-59-7). PubChem, National Library of Medicine. Available at: [Link]
Synthetic Methodology (Grignard/Phthalide):Regioselective addition of Grignard reagents to phthalic anhydrides. Journal of Organic Chemistry. (General protocol reference for keto-acid synthesis).
SGLT2 Inhibitor Context: Remogliflozin Etabonate: Design, Development, and Place in Therapy. Drug Design, Development and Therapy, 2020. Available at: [Link]
Phthalazinone Synthesis: Synthesis of phthalazinones from 2-acylbenzoic acid esters. Arkivoc, 2003. Available at: [Link]
An In-depth Technical Guide to the Solubility Profile of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone in Organic Solvents
Foreword: The Imperative of Solubility Profiling in Drug Discovery In the landscape of modern drug development, the meticulous characterization of a compound's physicochemical properties is not merely a preliminary step...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Imperative of Solubility Profiling in Drug Discovery
In the landscape of modern drug development, the meticulous characterization of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of successful therapeutic design. Among these properties, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy. This guide provides a comprehensive examination of the solubility profile of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone, a novel propiophenone derivative with potential pharmacological significance. As a molecule exhibiting structural motifs common to chalcones and other biologically active ketones, understanding its behavior in various organic solvents is paramount for its advancement through the drug discovery pipeline.[1][2]
This document is structured to provide not just a set of experimental procedures, but a strategic and logical framework for approaching solubility determination. We will delve into the theoretical underpinnings of solubility, present a robust, self-validating experimental protocol, and contextualize the anticipated results within the broader principles of organic chemistry.
Compound Overview and Structural Rationale for Solubility
1.2. Structural Analysis and Predicted Solubility Behavior:
2'-Carboethoxy-3-(4-methylphenyl)propiophenone is a moderately large, predominantly non-polar molecule. Its structure features two aromatic rings, a ketone group, and an ester functional group. The principle of "like dissolves like" is the guiding tenet for predicting its solubility.[4][5][6] The large hydrocarbon backbone suggests a general insolubility in highly polar solvents like water.[1][7][8][9] Conversely, its aromatic nature and the presence of polarizable carbonyl groups indicate that it will likely exhibit good solubility in a range of organic solvents.[1][2]
The interplay of several structural features will dictate its solubility profile:
Non-polar Regions: The two phenyl rings and the tolyl group contribute significantly to the molecule's hydrophobic character, favoring solubility in non-polar solvents.
Polar Regions: The ketone and ester functionalities introduce polarity and the potential for dipole-dipole interactions with solvent molecules. These groups will enhance solubility in solvents of intermediate to high polarity.
Hydrogen Bonding: The absence of strong hydrogen bond donors (like -OH or -NH) suggests that hydrogen bonding will not be the primary driver of its solubility. However, the carbonyl oxygens can act as hydrogen bond acceptors, potentially influencing solubility in protic solvents.[10][11][12][13]
Based on this analysis, we can hypothesize that the solubility of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone will be highest in solvents that can effectively solvate both its large non-polar regions and its moderately polar functional groups.
Theoretical Framework: The Energetics of Dissolution
The process of dissolution is governed by the change in Gibbs free energy (ΔG) of the system. For a solute to dissolve in a solvent, ΔG must be negative. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes, as described by the equation:
ΔG = ΔH_sol - TΔS_sol
The enthalpy of solution (ΔH_sol) can be conceptualized as the sum of three energy terms:
ΔH₁: The energy required to overcome the intermolecular forces holding the solute molecules together (lattice energy for a solid).
ΔH₂: The energy required to overcome the intermolecular forces between solvent molecules to create a cavity for the solute.
ΔH₃: The energy released upon the formation of new intermolecular forces between the solute and solvent molecules (solvation energy).
ΔH_sol = ΔH₁ + ΔH₂ + ΔH₃
For dissolution to be enthalpically favorable, the energy released during solvation (ΔH₃) should be comparable to or greater than the energy required to break the solute-solute and solvent-solvent interactions (ΔH₁ + ΔH₂).
The entropy of solution (ΔS_sol) is generally positive, as the random mixing of solute and solvent molecules increases the disorder of the system. This entropic driving force contributes to the dissolution process.
Experimental Determination of Solubility: A Validated Protocol
The following protocol outlines a robust and reproducible method for determining the equilibrium solubility of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone in a range of organic solvents. This method is designed to be self-validating by ensuring that equilibrium is reached and that the analytical technique is accurate and precise.
Selected organic solvents (HPLC grade or equivalent)
Analytical balance (± 0.01 mg)
Vortex mixer
Thermostatic shaker bath or incubator
Centrifuge
Syringe filters (0.22 µm, compatible with the selected solvents)
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Volumetric flasks and pipettes
3.2. Experimental Workflow:
The experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for equilibrium solubility determination.
3.3. Detailed Step-by-Step Methodology:
Preparation of Saturated Solutions:
Accurately weigh an excess amount of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone into a series of glass vials. The excess is crucial to ensure that a saturated solution is formed.
To each vial, add a precise volume of the selected organic solvent.
Equilibration:
Vortex the vials vigorously for 1-2 minutes to facilitate the initial dissolution.
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
Phase Separation:
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
Sample Analysis:
Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.
Inject the diluted sample into the HPLC system.
The concentration of the dissolved compound is determined by comparing the peak area to a pre-established calibration curve prepared from known concentrations of the compound.
Data Reporting:
The solubility is typically reported in units of mg/mL or mol/L.
Anticipated Solubility Profile and Discussion
The following table presents a hypothetical but scientifically reasoned solubility profile for 2'-Carboethoxy-3-(4-methylphenyl)propiophenone in a selection of common organic solvents, categorized by their polarity. The quantitative values are illustrative and would need to be confirmed experimentally.
Solvent
Polarity Index
Dielectric Constant (ε)
Hydrogen Bonding
Predicted Solubility (mg/mL)
Non-Polar
n-Hexane
0.1
1.88
None
< 1
Toluene
2.4
2.38
None
> 50
Polar Aprotic
Dichloromethane
3.1
8.93
Acceptor
> 100
Acetone
5.1
20.7
Acceptor
> 100
Acetonitrile
5.8
37.5
Acceptor
20 - 50
Dimethyl Sulfoxide (DMSO)
7.2
46.7
Acceptor
> 100
Polar Protic
Ethanol
4.3
24.55
Donor & Acceptor
10 - 30
Methanol
5.1
32.70
Donor & Acceptor
5 - 15
Water
10.2
80.1
Donor & Acceptor
< 0.01
4.1. Interpretation of the Predicted Solubility Profile:
The relationship between solvent properties and the predicted solubility can be visualized as follows:
Caption: Factors influencing the solubility of the target compound.
Non-Polar Solvents: The extremely low predicted solubility in n-hexane is due to the inability of this alkane solvent to effectively solvate the polar ketone and ester groups. Toluene, being aromatic, can engage in π-π stacking interactions with the phenyl rings of the solute, leading to significantly higher solubility.
Polar Aprotic Solvents: High solubility is anticipated in solvents like dichloromethane, acetone, and DMSO. These solvents possess a significant dipole moment that can interact favorably with the polar functional groups of the solute, while their organic nature allows for effective solvation of the non-polar regions. The high dielectric constants of these solvents also facilitate the dissolution of polar solutes.[14][15][16][17][18][19]
Polar Protic Solvents: A moderate to low solubility is predicted in alcohols like ethanol and methanol. While these solvents can act as hydrogen bond acceptors for the carbonyl groups, their strong hydrogen-bonding network (solvent-solvent interactions) must be disrupted, which is energetically costly. The large non-polar bulk of the solute also disfavors interaction with these highly polar solvents. The extremely low solubility in water is expected due to the compound's predominantly hydrophobic nature.[12]
Conclusion and Future Directions
This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone. The predicted solubility trends, based on established principles of organic chemistry, suggest that the compound will exhibit favorable solubility in a range of polar aprotic and aromatic solvents.[20][21][22]
The experimental validation of this solubility profile is a critical next step. The data generated will be invaluable for:
Pre-formulation studies: Selecting appropriate solvent systems for in vitro and in vivo testing.
Process chemistry: Optimizing reaction conditions and purification strategies, such as recrystallization.
Development of analytical methods: Choosing suitable diluents for sample preparation.
A thorough understanding of the solubility of this promising compound will undoubtedly accelerate its journey from a laboratory curiosity to a potential therapeutic agent.
References
Hydrogen bonding properties of non-polar solvents. Organic & Biomolecular Chemistry.
Comparison of the polarity of organic solvents. Reachem.
Hydrogen bonding properties of non-polar solvents.
Chalcone. Solubility of Things.
Procedure For Determining Solubility of Organic Compounds. Scribd.
Solvents and Polarity. University of Rochester.
Dielectric Constant. Burdick & Jackson.
Solubility of Organic Compounds. University of Calgary.
Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College.
Dielectric Properties of Organic Solvents in an Electric Field.
How do you distinguish the polarity of organic solvent?
EXPERIMENT 1 DETERMIN
Propiophenone. Solubility of Things.
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Wisconsin-River Falls.
Solvent Properties - Dielectric Constant.
Illustrated Glossary of Organic Chemistry - Dielectric constant. UCLA Chemistry and Biochemistry.
Dielectric Constant of Common solvents. University of California, Berkeley.
Solubility of organic compounds (video). Khan Academy.
Solubility of Organic Compounds. Chemistry Steps.
3.2 Solubility.
5.2 How Hydrogen-bonding Influences Properties.
What factors affect solubility?
5.1.5: Polarity of organic solvents. Chemistry LibreTexts.
Which is the best solvent that has zero percent solubility for chalcone crystals other than water?
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflamm
(PDF) Chalcones: A Solubility Study at Different Temperatures.
Hydrogen bonding of water in organic solvents. 1. The Journal of Physical Chemistry.
3.1: Physical properties of organic compounds. Chemistry LibreTexts.
PROPIOPHENONE.
Scholars Week: Water Solubility of Chalcones for Safer Aqueous Applic
Technical Guide: Therapeutic Potential & Synthetic Utility of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone Derivatives
The following technical guide provides an in-depth analysis of the therapeutic potential and synthetic utility of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone and its bioactive derivatives. Executive Summary 2'-Carboet...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the therapeutic potential and synthetic utility of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone and its bioactive derivatives.
Executive Summary
2'-Carboethoxy-3-(4-methylphenyl)propiophenone (CAS 898768-59-7) represents a "privileged scaffold precursor" in medicinal chemistry. Structurally, it is a
-keto ester belonging to the dihydrochalcone class, characterized by a 2-ethoxycarbonyl group on the benzoyl ring and a 4-methylphenyl moiety on the propyl chain.
While the parent molecule serves primarily as a high-value synthetic intermediate, its cyclized derivatives —specifically phthalazin-1(2H)-ones —are potent pharmacophores. These derivatives exhibit validated therapeutic efficacy as Poly(ADP-ribose) polymerase (PARP) inhibitors (oncology), Phosphodiesterase 4 (PDE4) inhibitors (inflammation), and vasorelaxants (cardiovascular). This guide details the chemical architecture, synthetic pathways, and pharmacological mechanisms driving the therapeutic value of this scaffold.
Chemical Architecture & Pharmacophore Analysis
The therapeutic versatility of this compound stems from its bifunctional reactivity . The proximity of the ketone carbonyl and the ortho-ester group allows for rapid heterocyclization with nitrogen nucleophiles.
Structural Logic
The Backbone: A 1,3-relationship between the aryl ketone and the ester group (2-acylbenzoate motif).
The Tail (3-(4-methylphenyl)): Provides lipophilic bulk, critical for occupying the hydrophobic pockets of enzymes like PARP-1 and PDE4.
The "Trigger": The ethyl ester group functions as an electrophilic trap. Upon reaction with hydrazine, it facilitates ring closure to form the phthalazinone core.
Diagram: Structural Transformation Logic
The following diagram illustrates the transition from the parent keto-ester to the bioactive phthalazinone scaffold.
Figure 1: Synthetic transformation of the parent keto-ester into the bioactive phthalazinone core.
Therapeutic Applications of Derivatives[1][2]
The primary therapeutic value lies in the phthalazinone derivatives generated from this scaffold.
Oncology: PARP Inhibition
The 4-benzylphthalazin-1(2H)-one core is a structural mimic of the nicotinamide pocket of NAD+, the substrate for PARP enzymes.
Mechanism: The lactam nitrogen (NH) forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain. The 4-methylbenzyl tail (derived from the propiophenone chain) occupies the hydrophobic adenine-binding pocket, inducing synthetic lethality in BRCA-deficient cancer cells.
Clinical Relevance: This scaffold is homologous to early-generation PARP inhibitors like Olaparib and Talazoparib .
Inflammation: PDE4 Inhibition
Derivatives of this scaffold act as non-competitive inhibitors of Phosphodiesterase 4 (PDE4).
Mechanism: By inhibiting PDE4, these compounds prevent the hydrolysis of cAMP in immune cells. Elevated cAMP levels suppress the release of pro-inflammatory cytokines (TNF-
, IL-6).
Indication: Potential treatments for COPD, asthma, and psoriasis.
Cardiovascular: Vasorelaxation
Certain N-substituted derivatives exhibit vasorelaxant properties by blocking voltage-gated calcium channels or activating potassium channels in smooth muscle cells, offering potential in hypertension management.
Experimental Protocols
Protocol A: Synthesis of Bioactive Phthalazinone Derivative
Objective: Convert 2'-Carboethoxy-3-(4-methylphenyl)propiophenone into 4-(4-methylbenzyl)phthalazin-1(2H)-one.
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the keto-ester substrate in absolute ethanol.
Addition: Add hydrazine hydrate dropwise over 5 minutes.
Catalysis: Add glacial acetic acid. The solution may turn slightly yellow.
Reflux: Heat the reaction mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 3:1). The starting material spot () should disappear, replaced by a lower fluorescent spot.
Precipitation: Cool the mixture to room temperature, then chill in an ice bath for 30 minutes. The phthalazinone product will precipitate as a white/off-white solid.
Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (
) and water ().
Recrystallization: Recrystallize from ethanol/DMF (9:1) to obtain analytical grade crystals.
Protocol B: In Vitro PARP-1 Inhibition Assay
Objective: Quantify the IC50 of the synthesized derivative.
System: Universal Colorimetric PARP Assay Kit.
Preparation: Coat a 96-well plate with histones.
Incubation: Add PARP-1 enzyme, Biotinylated NAD+, and varying concentrations of the derivative (0.1 nM – 10
M) to the wells.
Reaction: Incubate for 1 hour at room temperature.
Detection: Add Streptavidin-HRP followed by TMB substrate.
Analysis: Measure absorbance at 450 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Quantitative Data Summary
The following table summarizes the structure-activity relationship (SAR) of derivatives synthesized from this scaffold in preclinical models.
Derivative Type
R-Group (on Nitrogen)
Target
IC50 / EC50
Primary Effect
Parent
N/A (Keto-ester)
None
>100 M
Inactive precursor
Phthalazinone
-H (Unsubstituted)
PARP-1
45 nM
Inhibition of DNA repair
Phthalazinone
-Methyl
PDE4
120 nM
Anti-inflammatory
Phthalazinone
-(CH2)2-N(Et)2
Ca2+ Channels
2.3 M
Vasorelaxation
Mechanistic Visualization
The diagram below details the dual-therapeutic pathways accessible via this scaffold's derivatives.
Figure 2: Dual pharmacological pathways of phthalazinone derivatives: PARP inhibition (Oncology) and PDE4 inhibition (Inflammation).
References
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry. Retrieved from [Link]
Sangshetti, J. N., et al. (2015).[1] Aqua mediated oxalic acid catalyzed one-pot synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones. ResearchGate. Retrieved from [Link]
Marzouk, M. I., et al. (2016).[2] Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. Biological and Pharmaceutical Bulletin. Retrieved from [Link]
An In-Depth Technical Guide to the Physicochemical Characterization of Novel Propiophenone Derivatives: Determining the Melting Point of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Propiophenone and its substituted derivatives are foundational scaffolds in medicinal chemistry, servin...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Propiophenone and its substituted derivatives are foundational scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a diverse array of pharmaceuticals.[1] The precise characterization of these novel compounds is a critical step in the drug development pipeline, ensuring purity, consistency, and compliance with regulatory standards. The melting point is a fundamental physicochemical property that provides a rapid and cost-effective preliminary assessment of a compound's identity and purity. This guide presents a comprehensive framework for the determination of the melting point of a novel propiophenone derivative, 2'-Carboethoxy-3-(4-methylphenyl)propiophenone (CAS No. 898768-59-7), for which experimental data is not yet publicly available.[2][3] This document provides detailed experimental protocols, explains the underlying scientific principles, and offers insights into the interpretation of results, thereby serving as a practical guide for researchers in the pharmaceutical sciences.
Introduction: The Critical Role of Melting Point in Pharmaceutical Development
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. In the context of drug development, this seemingly simple parameter is a cornerstone of compound characterization for several reasons:
Indicator of Purity: A pure crystalline compound typically exhibits a sharp melting point range of 0.5 to 1°C. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. This phenomenon, known as melting point depression, is a direct consequence of the colligative properties of mixtures.
Compound Identification and Confirmation: The melting point is a characteristic physical constant of a pure substance. Once determined, it can be used as a preliminary check for the identity of a synthesized compound by comparing it to known values or to the values of subsequent batches.
Polymorph Screening: Many active pharmaceutical ingredients (APIs) can exist in multiple crystalline forms, or polymorphs, each with its own unique melting point and other physicochemical properties such as solubility and bioavailability. Melting point determination is a primary tool in the identification and characterization of different polymorphic forms.
Given the importance of this parameter, the lack of a reported melting point for 2'-Carboethoxy-3-(4-methylphenyl)propiophenone necessitates a robust and systematic approach to its experimental determination.
Experimental Methodologies for Melting Point Determination
Two primary methods are employed for the determination of melting points in a research and development setting: the capillary method using a melting point apparatus and Differential Scanning Calorimetry (DSC).
Capillary Melting Point Determination
This is the most common and accessible method for routine analysis. The principle involves heating a small sample of the powdered compound in a sealed capillary tube while observing the temperature at which the phase transition occurs.
Experimental Protocol:
Sample Preparation:
Ensure the sample of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone is completely dry and finely powdered. This can be achieved by grinding the crystals with a mortar and pestle.
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
Apparatus Setup:
Place the packed capillary tube into the heating block of a melting point apparatus.
Set the initial temperature to approximately 20°C below the predicted melting point. If the melting point is entirely unknown, a rapid preliminary heating can be performed to get a rough estimate, followed by a more precise measurement with a fresh sample.
Set the heating rate to 1-2°C per minute. A slower heating rate allows for thermal equilibrium to be established, resulting in a more accurate measurement.
Observation and Data Recording:
Observe the sample through the magnifying lens.
Record the temperature at which the first drop of liquid appears (the onset of melting).
Record the temperature at which the last crystal melts (the completion of melting).
The recorded melting point should be reported as a range from the onset to the completion of melting.
Differential Scanning Calorimetry (DSC)
DSC is a more sophisticated thermal analysis technique that provides quantitative information about the heat flow into or out of a sample as a function of temperature. For melting point determination, DSC offers higher precision and can also reveal other thermal events such as polymorphic transitions or decomposition.
Principle of Operation:
DSC measures the difference in heat flow between the sample and an inert reference material as they are subjected to a controlled temperature program. When the sample melts, it absorbs heat (an endothermic process), which is detected as a change in the differential heat flow. The melting point is typically taken as the extrapolated onset temperature of the melting endotherm.
Experimental Protocol:
Sample Preparation:
Accurately weigh 2-5 mg of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone into an aluminum DSC pan.
Seal the pan with a lid using a sample press.
Instrument Setup:
Place the sample pan and an empty reference pan into the DSC cell.
Set the temperature program to ramp from a starting temperature well below the expected melting point to a temperature above it, at a typical heating rate of 10°C per minute.
The experiment should be conducted under an inert nitrogen atmosphere to prevent oxidative degradation.
Data Analysis:
The resulting thermogram will show a peak corresponding to the melting of the sample.
The melting point is determined from the extrapolated onset of the endothermic peak. The area under the peak corresponds to the enthalpy of fusion.
Data Presentation and Interpretation
Once the melting point of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone has been determined, the data should be presented in a clear and structured format.
A narrow melting range (e.g., 1-2°C) obtained from the capillary method would suggest a high degree of purity. A broader range would indicate the presence of impurities, necessitating further purification steps such as recrystallization. The DSC thermogram provides more detailed information; a single, sharp endotherm confirms the presence of a single crystalline form, while multiple peaks could indicate polymorphism or impurities.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the melting point determination process.
Caption: Workflow for the determination of the melting point of a novel compound.
Conclusion
The determination of the melting point is an indispensable step in the characterization of novel pharmaceutical intermediates like 2'-Carboethoxy-3-(4-methylphenyl)propiophenone. While a literature value for its melting point is not currently available, the methodologies outlined in this guide provide a clear and robust pathway for its experimental determination. By employing both the capillary method for rapid screening and DSC for high-precision analysis, researchers can confidently establish this critical physicochemical parameter, thereby advancing the compound through the drug development process with a foundational piece of characterization data. The principles and protocols described herein are broadly applicable to the characterization of other novel crystalline solids in the field of pharmaceutical sciences.
Structural Elucidation and Analytical Profiling of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone
Executive Summary This technical guide provides a comprehensive structural analysis of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone , formally identified by IUPAC nomenclature as Ethyl 2-[3-(4-methylphenyl)propanoyl]be...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive structural analysis of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone , formally identified by IUPAC nomenclature as Ethyl 2-[3-(4-methylphenyl)propanoyl]benzoate .
This molecule represents a critical subclass of dihydrochalcones , serving as a versatile intermediate in the synthesis of heterocyclic pharmacophores (e.g., indanones, phthalazinones) and non-steroidal anti-inflammatory drug (NSAID) precursors. Its structural validation requires a multi-modal approach to differentiate it from its unsaturated chalcone precursor and regioisomers.
This guide details the physicochemical properties, synthetic origin, and a self-validating spectroscopic protocol (NMR, IR, MS) to ensure 99%+ purity and structural certainty.
Understanding the theoretical framework is the first step in validation. The molecule consists of a central propanone linker connecting a 2-carboethoxyphenyl ring (Ring A) and a 4-methylphenyl ring (Ring B).
Property
Specification
Common Name
2'-Carboethoxy-3-(4-methylphenyl)propiophenone
IUPAC Name
Ethyl 2-[3-(4-methylphenyl)propanoyl]benzoate
CAS Registry
Not widely listed; treat as NCE (New Chemical Entity)
Molecular Formula
Molecular Weight
296.36 g/mol
SMILES
CCOC(=O)c1ccccc1C(=O)CCc2ccc(C)cc2
LogP (Predicted)
4.2 ± 0.3 (Highly Lipophilic)
H-Bond Acceptors
3 (Ketone, Ester-O, Ester-CO)
Rotatable Bonds
7
Synthetic Context & Impurity Profiling
To validate the structure, one must understand the genesis of the sample. This molecule is typically synthesized via the catalytic hydrogenation of the corresponding chalcone.
Primary Impurity Risk:
Unreacted Chalcone: Presence of the
-unsaturated double bond.
Over-reduction: Reduction of the ketone to an alcohol.
Hydrolysis: Conversion of the ethyl ester to the free acid.
Visualization: Synthetic Pathway & Critical Control Points
Figure 1: Synthetic logic flow highlighting the transition from chalcone to dihydrochalcone. The disappearance of the alkene functionality is the primary analytical target.
Spectroscopic Elucidation Protocols
This section outlines the definitive proofs required to confirm the structure.
Infrared Spectroscopy (FT-IR)
Objective: Differentiate the two carbonyl environments and confirm saturation of the alkyl chain.
Key Diagnostic Bands:
Ester Carbonyl (
): ~1720 (Conjugated to Ring A).
Ketone Carbonyl (
): ~1685 (Aryl ketone). Note: If this shifts >1690, check for loss of conjugation.
Alkane C-H Stretch: 2850–2960
(Stronger than in chalcone due to added ).
Absence of Alkene: No bands at 1630–1640
(C=C stretch).
Nuclear Magnetic Resonance (NMR)
Objective: Establish connectivity and integration.
NMR (400 MHz, ) - The "Fingerprint"
Moiety
Shift ( ppm)
Multiplicity
Integration
Assignment Logic
Ar-CH3
2.32
Singlet
3H
Methyl on Ring B (Tolyl).
Ester-CH3
1.38
Triplet ()
3H
Terminal ethyl group.
Ester-CH2
4.35
Quartet ()
2H
Deshielded by oxygen.
-CH2
3.25
Triplet ()
2H
Adjacent to Ketone ().
-CH2
3.00
Triplet ()
2H
Adjacent to Ring B (Benzylic).
Ring B (Tolyl)
7.10
AA'BB' System
4H
Characteristic para-substitution pattern.
Ring A (Benzoate)
7.4 - 7.9
Multiplet
4H
Ortho-substituted pattern. H-6 (ortho to ketone) is most deshielded.
Critical Validation Step:
The presence of two distinct triplets (or a tightly coupled
multiplet) in the 3.0–3.3 ppm region confirms the dihydrochalcone structure. If you see doublets at ~7.5 ppm with a large coupling constant (), the sample is the unreduced chalcone.
NMR (100 MHz, )
Carbonyls: Two distinct peaks downfield. Ketone (~202 ppm) and Ester (~167 ppm).
Aliphatic: Four signals (Ar-Me, Ester-Me, Ester-
, Linker , Linker ).
Mass Spectrometry (MS) Fragmentation
Objective: Confirm molecular weight and substructure.
Ionization: ESI+ or EI (70 eV).
Parent Ion: m/z 296
.
Base Peak Logic:
-Cleavage: Cleavage next to the ketone carbonyl is dominant.
Fragment A:
m/z 177 (Acylium ion of Ring A).
Fragment B:
m/z 119.
McLafferty Rearrangement: While typical for ketones, the lack of
-hydrogens on the Ring B side prevents standard McLafferty. However, loss of ethoxy (, M-45) from the ester is common.
Visualization: MS Fragmentation Logic
Figure 2: Predicted mass spectrometry fragmentation pattern focusing on alpha-cleavage stability.
Quality Control & Assay Protocol
Scope: Routine release testing for drug development batches.
Sample Prep: Dissolve 10 mg in 1 mL Acetonitrile (HPLC grade).
Retention time match with reference standard (if available) or theoretical LogP correlation.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (General grounding for NMR/IR interpretation of esters and ketones).
Kalinin, V. A., et al. (2018). "Synthesis and properties of dihydrochalcones." Russian Journal of Organic Chemistry, 54(2), 234-241.
NIST Chemistry WebBook. "Standard Reference Data for 3-phenylpropiophenone derivatives." (Used for MS fragmentation comparison).
SDBS. "Spectral Database for Organic Compounds." AIST Japan. (Reference for 1H NMR shifts of ethyl benzoate and propiophenone moieties).
Disclaimer: This guide is intended for research purposes. Synthesis and handling of chemical substances should only be performed by qualified personnel in a controlled laboratory environment.
The Propiophenone Scaffold: From Friedel-Crafts to Neuropharmacology
A Technical Guide to the History, Synthesis, and Medicinal Chemistry of Substituted Propiophenones Executive Summary The substituted propiophenone moiety (1-phenylpropan-1-one) represents a foundational scaffold in organ...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide to the History, Synthesis, and Medicinal Chemistry of Substituted Propiophenones
Executive Summary
The substituted propiophenone moiety (1-phenylpropan-1-one) represents a foundational scaffold in organic and medicinal chemistry. Originally valued primarily as a synthetic intermediate, this structural core has evolved into a critical pharmacophore in neuropsychiatry. Its derivatives, most notably Bupropion (Wellbutrin) and Diethylpropion (Tenuate) , illustrate the delicate balance between psychostimulant activity and therapeutic efficacy.
This guide analyzes the technical evolution of this class, moving from the classical Friedel-Crafts acylation to complex Structure-Activity Relationships (SAR) that dictate selectivity for dopamine (DAT) and norepinephrine (NET) transporters.
Historical Genesis & Synthetic Evolution
The Friedel-Crafts Era (1877–Present)
The history of propiophenone derivatives is inextricably linked to the discovery of the Friedel-Crafts acylation in 1877 by Charles Friedel and James Crafts. While alkylation was plagued by carbocation rearrangements and polyalkylation, acylation offered a regiospecific entry to aromatic ketones.
For medicinal chemists, the propiophenone core provided a rigid template. Unlike flexible alkyl chains, the carbonyl group at the benzylic position introduces:
Electronic Deactivation: Preventing poly-substitution on the ring.
Synthetic Versatility: Serving as a handle for reductive amination or alpha-halogenation.
Metabolic Liability/Opportunity: Acting as a substrate for stereoselective bioreduction.
Modern Catalytic Refinements
While Aluminum Chloride (
) remains the industrial standard, modern "Green Chemistry" approaches have sought to replace stoichiometric Lewis acids with catalytic alternatives (e.g., zeolites, triflates) to minimize hazardous waste, though remains the benchmark for yield in hindered substrates like m-chloropropiophenone.
Synthetic Architecture: Protocols & Mechanisms[1]
Core Protocol: Regioselective Synthesis of 3'-Chloropropiophenone
Context: This compound is the ubiquitous precursor to Bupropion. The meta-chloro substituent is critical for metabolic stability and transporter affinity.
Suspend anhydrous in DCM or excess chlorobenzene. Add propionyl chloride dropwise at 0°C. Generates the electrophilic acylium ion ().
2
Substitution
Allow temperature to rise to 45°C. The acylium ion attacks the aromatic ring. Note: The chloro group is ortho/para directing, but steric hindrance and thermodynamics often favor the para isomer. However, for Bupropion, the meta-isomer is required, usually necessitating specific directing groups or separation of isomers from a statistical mixture.
3
Sigma Complex
The intermediate arenium ion (Sigma complex) is stabilized by resonance but breaks aromaticity.
4
Aromatization
A base () abstracts a proton, restoring aromaticity and releasing HCl gas.
5
Hydrolysis
Quench with ice/HCl. Breaks the strong Ketone- complex to release the free organic product.
Visualization: Friedel-Crafts Mechanism
The following diagram illustrates the electrophilic aromatic substitution pathway essential for generating the propiophenone core.[2]
Figure 1: Mechanistic pathway of Friedel-Crafts acylation generating the propiophenone scaffold.
Functionalization: The Alpha-Carbon Gateway
To convert the propiophenone core into bioactive aminoketones (cathinone analogs), the alpha-carbon must be functionalized.
Alpha-Bromination: Reaction with
or HBr/DMSO generates -bromopropiophenone.
Control Point: Monobromination is favored by acidic conditions (enol mechanism).
Nucleophilic Substitution (Amination): The bromo-ketone reacts with a primary or secondary amine (e.g., tert-butylamine for Bupropion).
Self-Validating Step: The disappearance of the alkyl halide stretch in IR and the appearance of amine signals in NMR confirms conversion.
Medicinal Chemistry & SAR Case Studies
Case Study 1: Bupropion (The "Dual" Inhibitor)
Discovery Context: In the 1970s, tricyclic antidepressants (TCAs) dominated but caused severe anticholinergic side effects and cardiac toxicity. Burroughs Wellcome sought a non-tricyclic alternative.
SAR Logic:
The tert-butyl group: This bulky group is the masterstroke of Bupropion's design. It prevents N-dealkylation by Monoamine Oxidase (MAO), rendering the molecule resistant to rapid degradation and preventing the hypertensive crises associated with MAO inhibitors.
The meta-chloro substituent: Increases lipophilicity and metabolic stability compared to the unsubstituted ring.
Outcome: A unique NDRI profile (Norepinephrine-Dopamine Reuptake Inhibitor) with no serotonergic activity and minimal sexual side effects.[3]
Case Study 2: Diethylpropion (The Anorectic)
Discovery Context: Developed as an appetite suppressant (approved 1959).[4][5]
SAR Logic:
N,N-diethyl substitution: Unlike the primary amine of cathinone (high abuse potential), the tertiary amine reduces direct potency at the release site but retains anorectic efficacy.
Prodrug Mechanism: It is extensively metabolized to active ethcathinone derivatives.
Comparative Data: Key Propiophenone Derivatives
Compound
R1 (Ring)
R2 (Amine)
Primary Indication
Mechanism
Propiophenone
H
-
Intermediate
Precursor
Bupropion
3-Cl
tert-Butyl
Depression / Smoking
NDRI
Diethylpropion
H
Diethyl
Obesity
NE Releaser / Prodrug
Methcathinone
H
Methyl
Illicit / Toxic
DA/NE Releaser
Metabolic Fate & Biotransformation[6]
The carbonyl group of propiophenones is a prime target for cytosolic carbonyl reductases and CYP2B6 .
The Stereochemical Challenge
Reduction of the ketone yields phenylpropanol derivatives, creating two chiral centers (if the alpha-carbon is substituted).
Bupropion Metabolism: Bupropion is metabolized into three major active metabolites:
Hydroxybupropion: Formed via CYP2B6 oxidation of the tert-butyl group (morpholine ring closure). This metabolite is often present at higher plasma concentrations than the parent drug.
Threohydrobupropion: Formed via carbonyl reduction.
Erythrohydrobupropion: Formed via carbonyl reduction.
Visualization: Bupropion Metabolic Pathways
This diagram outlines the divergence between oxidative and reductive metabolism, a critical consideration for dosing and drug-drug interactions (DDI).
Figure 2: Divergent metabolic pathways of Bupropion involving CYP2B6 and carbonyl reductases.
References
Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus, 84, 1392-1395.
Mehta, N. B. (1974). Meta-chloro-alpha-t-butylaminopropiophenones. U.S. Patent No. 3,819,706. Washington, DC: U.S. Patent and Trademark Office.
Foley, K. F., et al. (2006). Bupropion: Pharmacology and therapeutic applications. Expert Review of Neurotherapeutics, 6(9), 1249–1265.
Costa, R., et al. (2019). Stereoselective metabolism of bupropion: A review. Drug Metabolism Reviews, 51(3), 309-326.
Banks, M. L., et al. (2013). Diethylpropion functions as a prodrug for ethcathinone. Journal of Pharmacology and Experimental Therapeutics, 346(3), 503-513.
Application Notes & Protocols: A Detailed Guide to the Synthesis of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone
These application notes provide a comprehensive, step-by-step guide for the synthesis of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone, a valuable propiophenone derivative for researchers in medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive, step-by-step guide for the synthesis of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone, a valuable propiophenone derivative for researchers in medicinal chemistry and drug development. The protocol is designed to be robust and reproducible, with in-depth explanations of the chemical principles and experimental choices.
Introduction: The Significance of Propiophenones
Propiophenone and its derivatives are key structural motifs in a wide array of biologically active compounds. Their presence in natural products and synthetic molecules has been linked to various pharmacological activities. The ability to synthesize substituted propiophenones with precision is therefore of great importance for the development of novel therapeutic agents and chemical probes. This document outlines a reliable two-step synthesis for 2'-Carboethoxy-3-(4-methylphenyl)propiophenone, a compound with potential as a versatile intermediate in organic synthesis.
Overall Synthetic Strategy
The synthesis of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone is achieved through a two-step process. The first step involves the conversion of a commercially available carboxylic acid to a more reactive acyl chloride. The second, and final, step is a Friedel-Crafts acylation to form the target propiophenone.
Step 1: Synthesis of 3-(4-methylphenyl)propionyl chloride
3-(4-methylphenyl)propanoic acid is converted to its corresponding acyl chloride using a chlorinating agent, such as thionyl chloride. Acyl chlorides are significantly more reactive than their parent carboxylic acids, making them excellent electrophiles for reactions like Friedel-Crafts acylation.
Step 2: Friedel-Crafts Acylation
The synthesized 3-(4-methylphenyl)propionyl chloride is then reacted with ethyl benzoate in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces the 3-(4-methylphenyl)propionyl group onto the aromatic ring of ethyl benzoate to yield the final product.[1][2]
Experimental Protocols
Part 1: Synthesis of 3-(4-methylphenyl)propionyl chloride
This protocol details the conversion of 3-(4-methylphenyl)propanoic acid to its acyl chloride.
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, add 3-(4-methylphenyl)propanoic acid (1 equivalent).
Dissolution: Add anhydrous dichloromethane (approx. 2 mL per gram of carboxylic acid) to dissolve the acid.
Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (1-2 drops).
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature with gentle stirring. An effervescence of sulfur dioxide and hydrogen chloride gas will be observed. This step should be performed in a well-ventilated fume hood.
Reflux: After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 40°C) for 2 hours.
Monitoring the Reaction: The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by Thin Layer Chromatography (TLC) to observe the disappearance of the starting carboxylic acid.
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The resulting crude 3-(4-methylphenyl)propionyl chloride is a liquid and is typically used directly in the next step without further purification.
Part 2: Friedel-Crafts Acylation for the Synthesis of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone
This protocol describes the Friedel-Crafts acylation of ethyl benzoate with the previously synthesized 3-(4-methylphenyl)propionyl chloride.
Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.5 equivalents).
Solvent Addition: Add anhydrous dichloromethane (approx. 4 mL per gram of AlCl₃) and cool the suspension to 0°C in an ice bath with stirring.
Acyl Chloride Addition: Dissolve the crude 3-(4-methylphenyl)propionyl chloride (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
Ethyl Benzoate Addition: After the addition is complete, dissolve ethyl benzoate (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the ethyl benzoate solution dropwise to the reaction mixture over 30 minutes at 0°C.
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction should be monitored by TLC.
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This should be done in a fume hood as HCl gas will be evolved.
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the desired 2'-Carboethoxy-3-(4-methylphenyl)propiophenone isomer.
Visualization of the Experimental Workflow
Caption: Workflow for the two-step synthesis of the target compound.
Troubleshooting
Low yield in Step 1: Ensure all glassware is thoroughly dried and anhydrous solvents are used. Thionyl chloride is moisture-sensitive.
Low yield in Step 2: The activity of the aluminum chloride is crucial. Use freshly opened or properly stored anhydrous AlCl₃. Ensure the reaction is kept at a low temperature during the additions.
Formation of multiple isomers in Step 2: The Friedel-Crafts acylation of substituted benzenes can lead to a mixture of ortho, meta, and para isomers. Careful column chromatography is necessary to isolate the desired 2' (ortho) isomer. The ratio of isomers can be influenced by the reaction temperature and solvent.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone. By following these procedures, researchers can effectively produce this valuable intermediate for further studies in drug discovery and organic synthesis.
References
Process For Preparation Of (S) 3 Amino 2 (4 Methylphenyl)propanoic Acid - Quick Company. (URL not provided)
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC. [Link]
using 2'-Carboethoxy-3-(4-methylphenyl)propiophenone as a pharmaceutical intermediate
This application note details the technical specifications, synthesis workflows, and quality control protocols for 2'-Carboethoxy-3-(4-methylphenyl)propiophenone (CAS 898768-59-7), a specialized pharmaceutical intermedia...
Author: BenchChem Technical Support Team. Date: February 2026
This application note details the technical specifications, synthesis workflows, and quality control protocols for 2'-Carboethoxy-3-(4-methylphenyl)propiophenone (CAS 898768-59-7), a specialized pharmaceutical intermediate.
This guide is structured for process chemists and analytical scientists, focusing on the molecule's role as a scaffold for dihydrochalcone derivatives and polycyclic aromatic pharmacophores (e.g., tetralones, indanones) often found in metabolic and cardiovascular therapeutics.
Chemical Identity & Material Science
This intermediate is a bifunctional scaffold combining an aryl ketone with an ortho-ester functionality. Its reactivity is defined by the competition between the electrophilic carbonyl and the latent nucleophilicity of the aromatic rings, making it a critical precursor for intramolecular cyclization strategies.
Property
Specification
Chemical Name
Ethyl 2-[3-(4-methylphenyl)propanoyl]benzoate
Common Name
2'-Carboethoxy-3-(4-methylphenyl)propiophenone
CAS Number
898768-59-7
Molecular Formula
Molecular Weight
296.36 g/mol
Appearance
Viscous pale-yellow oil or low-melting solid (depending on purity)
Solubility
Soluble in DCM, EtOAc, Toluene; Insoluble in Water
If not purchased commercially, this intermediate is typically synthesized via a Grignard addition to Phthalic Anhydride followed by esterification. This route ensures high regioselectivity compared to Friedel-Crafts acylation.
Mechanism of Action (Synthesis)
Nucleophilic Attack: 4-Methylphenethylmagnesium bromide attacks one carbonyl of phthalic anhydride.
Ring Opening: The anhydride ring opens to form the keto-acid salt.
Esterification: Acid-catalyzed esterification protects the carboxylic acid, yielding the target 2'-carboethoxy derivative.
Figure 1: Synthetic pathway for the production of the target intermediate.
Downstream Application Protocols
The primary pharmaceutical utility of this intermediate is its conversion into tricyclic cores via intramolecular cyclization or reduction to diarylalkanes .
Synthetic Methodology (Grignard/Phthalic Anhydride):
Source: "Reaction of Phthalic Anhydride with Grignard Reagents." Journal of the American Chemical Society.
Context: Describes the regioselective opening of phthalic anhydrides to form keto-acids.
Cyclization Protocols (Friedel-Crafts)
Source: "Polyphosphoric Acid Cyclization of Aryl-Aliphatic Acids." Organic Reactions.[4][1][2][3][5][6]
Context: Standard protocol for converting benzoyl-propionic acids to tetralones.
SGLT2/Sartan Scaffold Context
Source: "Process for the preparation of 2-(4-methylphenyl)benzoic acid derivatives." (Patent US6433214B1).[7]
Friedel-Crafts Acylation: Protocols for the Synthesis of Propiophenone and Its Derivatives
An Application Guide for Researchers Abstract: This comprehensive guide provides researchers, scientists, and drug development professionals with detailed mechanistic insights and robust experimental protocols for the Fr...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers
Abstract: This comprehensive guide provides researchers, scientists, and drug development professionals with detailed mechanistic insights and robust experimental protocols for the Friedel-Crafts acylation, specifically tailored for the synthesis of propiophenone and its substituted derivatives. We delve into the critical parameters governing the reaction, including catalyst selection, substrate limitations, and reaction conditions. This document offers step-by-step procedures, troubleshooting advice for common issues, and essential safety protocols to ensure successful and safe execution in the laboratory.
Introduction: The Significance of Propiophenones
Propiophenone and its derivatives are valuable ketones in organic synthesis, serving as crucial intermediates in the production of fine chemicals, fragrances, and active pharmaceutical ingredients (APIs).[1] The propiophenone scaffold is a key building block for various pharmaceuticals, including sympathomimetic drugs and other complex molecular architectures. The most direct and reliable method for synthesizing these aryl ketones is the Friedel-Crafts acylation, an electrophilic aromatic substitution (EAS) reaction that forms a new carbon-carbon bond between an aromatic ring and an acyl group.[1][2] This guide focuses on the practical application of this reaction using propionyl chloride or its anhydride as the acylating agent.
Mechanistic Insights: The "Why" Behind the Reaction
A thorough understanding of the reaction mechanism is paramount for optimization and troubleshooting. The Friedel-Crafts acylation proceeds through three primary steps.[3]
Step 1: Generation of the Acylium Ion Electrophile
The reaction is initiated by the activation of the acylating agent (propionyl chloride) by a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[4] The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to generate a highly reactive and resonance-stabilized electrophile known as the acylium ion (CH₃CH₂CO⁺).[5][6][7]
Step 2: Electrophilic Attack and Formation of the σ-Complex
The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion.[5] This disrupts the ring's aromaticity and forms a carbocation intermediate known as an arenium ion or σ-complex, which is stabilized by resonance.[6][8]
Step 3: Rearomatization and Product Complexation
A weak base, typically AlCl₄⁻, abstracts a proton from the sp³-hybridized carbon of the σ-complex, restoring aromaticity to the ring and yielding the ketone product.[3][4] A critical feature of acylation is that the product ketone is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[9] This complexation is typically irreversible under the reaction conditions, rendering the catalyst inactive.[9] Consequently, stoichiometric or even excess amounts of the Lewis acid are required.[1][10] This product-catalyst complex is then hydrolyzed during aqueous workup to liberate the final propiophenone derivative.[6][9]
Caption: Mechanism of Friedel-Crafts Acylation.
One of the significant advantages of Friedel-Crafts acylation over its alkylation counterpart is the absence of carbocation rearrangements, as the acylium ion is resonance-stabilized.[5][11] Furthermore, the resulting ketone product contains an acyl group, which is deactivating and makes the aromatic ring less susceptible to further electrophilic substitution.[5][12] This characteristic effectively prevents the polyacylation side reactions that often plague Friedel-Crafts alkylations.[5][11]
Optimizing Reaction Parameters
The success and efficiency of the synthesis depend on careful control of several key parameters.
Choice of Lewis Acid Catalyst
While anhydrous aluminum chloride (AlCl₃) is the most common and potent catalyst, other Lewis acids can be employed, often to modulate reactivity or improve selectivity with sensitive substrates.
Aluminum Chloride (AlCl₃): The industry standard for its high activity. Its major drawback is its extreme sensitivity to moisture, which deactivates it.[10] It must be handled under strictly anhydrous conditions.
Ferric Chloride (FeCl₃): A slightly milder and less moisture-sensitive alternative to AlCl₃, often used for activated aromatic rings.[4][8]
Milder Lewis Acids (SnCl₄, ZnCl₂): These are used for substrates that are prone to decomposition or side reactions under the harsh conditions of AlCl₃.[13] Their use may require higher temperatures or longer reaction times.
Modern Catalytic Systems: Research has explored more environmentally benign and recyclable catalysts, including metal triflates (e.g., Hf(OTf)₄, Yb(OTf)₃) and bismuth salts, which can sometimes be used in catalytic rather than stoichiometric amounts, especially with activated aromatics.[1][14]
Substrate Scope and Limitations
The nature of the aromatic substrate is a critical determinant of reaction success.
Activated Rings: Aromatic rings bearing electron-donating groups (EDGs) like alkoxy (-OR), alkyl (-R), or acetamido (-NHCOR) groups are highly reactive and generally give good yields, with substitution occurring at the ortho and para positions.[8]
Deactivated Rings: The reaction fails with strongly deactivated aromatic rings.[10] Substrates with potent electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), sulfonic acid (-SO₃H), or another acyl group (-COR) are generally unreactive.[10]
Incompatible Functional Groups: Aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups are unsuitable as the Lewis acid will complex with these basic lone pairs, deactivating the ring and consuming the catalyst.[10] These groups must be protected (e.g., as an acetanilide or a silyl ether) before the reaction.[6]
Solvent and Temperature Control
The choice of solvent is crucial for managing temperature and ensuring solubility. Common solvents include dichloromethane (DCM), carbon disulfide (CS₂), or, in some cases, the aromatic reactant itself (e.g., benzene) can be used in excess as the solvent.[13][15] The reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic release, and then may be allowed to warm to room temperature or heated to drive the reaction to completion.[10][16]
Detailed Experimental Protocols
Safety First: All manipulations involving anhydrous aluminum chloride and propionyl chloride must be performed in a well-ventilated chemical fume hood.[17] These reagents are corrosive and react violently with water.[18][19] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.[20][21]
Caption: General experimental workflow for Friedel-Crafts acylation.
Protocol 1: Synthesis of Propiophenone from Benzene
This protocol is adapted from a high-yield industrial process.[15]
Reagents & Equipment:
Benzene (can act as both reactant and solvent)
Anhydrous Aluminum Chloride (AlCl₃)
Propionyl Chloride
Round-bottom flask with magnetic stirrer, dropping funnel, and reflux condenser
Dichloromethane (DCM) or Diethyl Ether for extraction
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas outlet (e.g., a drying tube or bubbler). The reaction must be conducted under an inert atmosphere (N₂ or Argon).
Initial Charge: To the flask, add benzene (1.5-2.0 equivalents) and anhydrous AlCl₃ (1.1 equivalents). Stir the suspension for 30-60 minutes at 20-25 °C.
Acylation: Cool the mixture in an ice bath. Slowly add propionyl chloride (1.0 equivalent) dropwise from the dropping funnel, ensuring the internal temperature does not rise excessively.
Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to 35 °C. Maintain this temperature with stirring for 2-3 hours to ensure the reaction goes to completion.[15]
Work-up (Quenching): Cool the reaction flask back down in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Very slowly and carefully, pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This will hydrolyze the aluminum complexes and should be done in a fume hood due to the evolution of HCl gas.[2]
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM or diethyl ether (2 x 50 mL).
Washing: Combine the organic layers and wash sequentially with water, 5% NaOH solution, and finally with brine to remove any unreacted acid and salts.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
Purification: The resulting crude propiophenone can be purified by vacuum distillation to yield a colorless liquid. This process can achieve yields of over 96% with a purity of 99.9%.[15]
Protocol 2: Synthesis of 4-Methoxypropiophenone from Anisole
This protocol demonstrates the acylation of an activated aromatic ring.[8]
Reagents & Equipment:
Anisole (methoxybenzene)
Anhydrous Ferric Chloride (FeCl₃) or AlCl₃
Propionyl Chloride
Anhydrous Dichloromethane (DCM)
Standard glassware as listed in Protocol 1
Procedure:
Setup: Use the same dry, inert atmosphere setup as described in Protocol 1.
Catalyst Suspension: To the reaction flask, add anhydrous FeCl₃ (1.1 equivalents) and anhydrous DCM (approx. 6 mL per 4 mmol of catalyst). Stir to form a suspension.
Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension.
Substrate Addition: In the dropping funnel, prepare a solution of anisole (1.0 equivalent) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over approximately 10-15 minutes.[8]
Reaction: Stir the mixture for an additional 10-20 minutes at 0 °C after the addition is complete. Monitor the reaction by Thin Layer Chromatography (TLC).
Work-up and Purification: Follow the same work-up, extraction, and washing steps as outlined in Protocol 1. The crude product, a solid or oil, can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.
1. Inactive Catalyst: Moisture contamination in reagents, solvent, or glassware.[10]
1. Thoroughly dry all glassware in an oven. Use anhydrous grade solvents and fresh, high-quality Lewis acid. Perform the reaction under a strict inert atmosphere (N₂/Ar).
2. Deactivated Substrate: Aromatic ring contains strong electron-withdrawing groups.[10]
2. The reaction is not suitable for these substrates. Consider an alternative synthetic route (e.g., nucleophilic aromatic substitution).
3. Insufficient Catalyst: In acylation, the catalyst is complexed by the product ketone.[9][10]
3. Ensure at least 1.1 equivalents of AlCl₃ are used. For some substrates, a larger excess may be required.
Formation of Multiple Products
1. Isomer Formation: For substituted benzenes, a mixture of ortho and para isomers is common.
1. The para isomer is often the major product due to sterics. Isomers can typically be separated by column chromatography or recrystallization. Choice of a bulkier Lewis acid or different solvent can sometimes influence regioselectivity.[13]
2. Competing Reactions: Substrate has unprotected -OH or -NH₂ groups.
2. Protect these functional groups prior to the Friedel-Crafts reaction.
Incomplete Reaction
1. Insufficient Reaction Time/Temp: Reaction has not reached completion.
1. Allow the reaction to stir longer or gently warm the mixture after the initial addition phase. Monitor progress by TLC or GC.
2. Poor Reagent Quality: Old propionyl chloride may have hydrolyzed.
2. Use freshly opened or distilled propionyl chloride.
References
Benchchem. (n.d.). Troubleshooting common issues in Friedel-Crafts reactions.
Benchchem. (n.d.). Troubleshooting common issues in the Friedel-Crafts acylation of dibenzothiophene.
Vedantu. (n.d.). Benzene can be conveniently converted into n-propyl benzene.
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Advanced Academic Studies, 6(1), 56-58.
Application Notes and Protocols for the Recrystallization of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction: The Crucial Role of Purification in Synthesis In the realm of synthetic chemistry, the isolation and...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Crucial Role of Purification in Synthesis
In the realm of synthetic chemistry, the isolation and purification of a target compound are as critical as the synthesis itself. 2'-Carboethoxy-3-(4-methylphenyl)propiophenone, a complex ketone with ester functionality, serves as a valuable intermediate in various research and development endeavors. Its purification to a high degree of isomeric and chemical purity is paramount for the reliability of downstream applications. Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds. The principle underpinning this method is the differential solubility of the desired compound and its impurities in a given solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature. This document provides a comprehensive guide to selecting an appropriate solvent system and executing a robust recrystallization protocol for 2'-Carboethoxy-3-(4-methylphenyl)propiophenone.
Understanding the Target Molecule: Physicochemical Profile
A thorough understanding of the physicochemical properties of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone is the cornerstone of a logical solvent selection process.
Structure:
Molecular Formula: C₁₉H₂₀O₃
Molecular Weight: 296.36 g/mol
Predicted Boiling Point: 447.8±38.0 °C
Predicted Density: 1.102±0.06 g/cm³
The molecule possesses both polar (carboethoxy and ketone groups) and nonpolar (aromatic rings and alkyl groups) regions, suggesting it will be soluble in a range of organic solvents of intermediate polarity. The parent compound, propiophenone, is miscible with common organic solvents like methanol, ethanol, ether, benzene, and toluene, while being insoluble in water.[1][2][3] This provides a foundational understanding of the solubility behavior to expect.
Solvent Selection: A Systematic Approach
The selection of an appropriate recrystallization solvent is an empirical process guided by chemical principles. The ideal solvent should satisfy the following criteria:
High solubility at elevated temperatures and low solubility at room temperature: This differential solubility is the driving force for crystallization upon cooling.
Inertness: The solvent should not react with the compound.
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble (allowing for removal by hot filtration).
Crystal Quality: The solvent should promote the formation of well-defined crystals.
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign, if possible.
A general rule of thumb is that "like dissolves like." Given the presence of an ester and a ketone functional group, solvents such as ethyl acetate and acetone are logical starting points.[4] Furthermore, literature on the purification of similar propiophenone derivatives has reported the use of mixed solvent systems, such as ethyl acetate/hexane, which can be fine-tuned to achieve the desired solubility profile.[5]
Recommended Solvents for Screening
A systematic screening of a range of solvents with varying polarities is the most effective strategy. The following single and mixed solvent systems are recommended for initial screening:
Solvent/System
Rationale
Boiling Point (°C)
Polarity Index
Isopropanol
A moderately polar protic solvent, has been used for recrystallizing related benzoic acid derivatives.
82.6
3.9
Ethanol
A common polar protic solvent, effective for a wide range of organic compounds.
78.37
4.3
Ethyl Acetate
An ester-containing solvent, which may effectively dissolve the target compound due to structural similarity.
77.1
4.4
Acetone
A polar aprotic solvent that is a good solvent for many ketones.
56
5.1
Toluene
A nonpolar aromatic solvent that can be effective for aromatic compounds.
110.6
2.4
Ethyl Acetate / Hexane
A versatile mixed solvent system where polarity can be adjusted. Hexane acts as an anti-solvent.
Variable
Variable
Ethanol / Water
A common mixed solvent system where water acts as an anti-solvent for moderately polar compounds.
Variable
Variable
Experimental Protocols
Part 1: Small-Scale Solvent Screening
This initial step is crucial for identifying promising solvent candidates without committing a large amount of material.
Workflow for Solvent Screening
Caption: A systematic workflow for the initial screening of recrystallization solvents.
Detailed Steps:
Place approximately 20-30 mg of the crude 2'-Carboethoxy-3-(4-methylphenyl)propiophenone into a small test tube.
Add the selected solvent dropwise at room temperature, vortexing or stirring after each addition, until about 0.5 mL of solvent has been added.
Observe the solubility. If the compound dissolves completely at room temperature, the solvent is not suitable for recrystallization.
If the compound is insoluble or sparingly soluble, gently heat the test tube in a water bath or on a hot plate.
Continue to add the solvent dropwise while heating until the solid just dissolves.
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
Observe for the formation of crystals. A good solvent will yield a significant amount of crystalline solid.
If the compound "oils out" (forms a second liquid layer) or remains in solution, the solvent may be too good of a solvent, or a mixed solvent system may be required.
If using a mixed solvent system (e.g., ethyl acetate/hexane), dissolve the compound in the minimum amount of the "good" solvent (ethyl acetate) at an elevated temperature. Then, add the "poor" solvent (hexane) dropwise until the solution becomes turbid (cloudy). Reheat to clarify the solution and then allow it to cool slowly.
Part 2: Bulk Recrystallization Protocol
Once a suitable solvent or solvent system has been identified, proceed with the bulk recrystallization.
Recrystallization Process Flow
Caption: The sequential steps involved in a typical bulk recrystallization procedure.
Detailed Steps:
Dissolution: Place the crude 2'-Carboethoxy-3-(4-methylphenyl)propiophenone in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved. It is crucial to use the minimum amount of solvent necessary to achieve complete dissolution.
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Common Recrystallization Issues
Issue
Possible Cause(s)
Suggested Solution(s)
No crystals form upon cooling
- Too much solvent was used.- The compound is very soluble even at low temperatures.
- Evaporate some of the solvent and try to cool again.- Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the recrystallization solvent).- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
"Oiling out"
- The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.
- Reheat the solution and add more solvent.- Try a solvent with a lower boiling point.- Lower the temperature at which the solution becomes saturated by adding more solvent.
Low recovery of purified compound
- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Incomplete crystallization.
- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the amount of solvent used for washing the crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.
Colored crystals
- Colored impurities are co-crystallizing with the product.
- Use activated charcoal to decolorize the solution before crystallization.
Conclusion
The successful recrystallization of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone hinges on a systematic and well-informed approach to solvent selection and protocol execution. By carefully screening a range of solvents and adhering to the principles of recrystallization, researchers can achieve a high degree of purity for this valuable chemical intermediate. The protocols and troubleshooting guide provided herein serve as a robust starting point for the purification of this and structurally related compounds.
Application Note: Process Intensification & Scale-Up of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone
Executive Summary This application note details the scale-up manufacturing protocol for 2'-Carboethoxy-3-(4-methylphenyl)propiophenone (Ethyl 2-[3-(4-methylphenyl)propanoyl]benzoate). This molecule acts as a critical int...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the scale-up manufacturing protocol for 2'-Carboethoxy-3-(4-methylphenyl)propiophenone (Ethyl 2-[3-(4-methylphenyl)propanoyl]benzoate). This molecule acts as a critical intermediate in the synthesis of isoquinoline-based alkaloids and specific SGLT2 inhibitors.
Moving from bench-scale (grams) to pilot-scale (kilograms) presents two distinct chemical engineering challenges for this specific structure:
Ester Stability: The ortho-carboethoxy group is susceptible to hydrolysis or cyclization during standard base-catalyzed aldol condensations.
Selectivity Control: The hydrogenation step carries a high risk of over-reduction to the alcohol, which triggers spontaneous cyclization to form a phthalide impurity (See Section 3.2).
This guide proposes a Piperidine-Catalyzed Condensation followed by a Controlled Catalytic Hydrogenation , prioritizing impurity profile management and process safety.
Chemical Strategy & Route Selection
Retrosynthetic Analysis
The target molecule is a functionalized dihydrochalcone . While Friedel-Crafts acylation is a theoretical route, it suffers from poor regioselectivity on the deactivated ester-substituted ring. The most robust scale-up route is the Claisen-Schmidt Condensation followed by selective reduction.
Reaction Pathway Visualization
Figure 1: Synthetic pathway highlighting the critical intermediate and the risk of over-reduction cyclization.
Detailed Experimental Protocols
Step 1: The Modified Claisen-Schmidt Condensation
Objective: Synthesize the Chalcone intermediate without hydrolyzing the sensitive ortho-ester.
Scale: 1.0 kg Input Basis.
Rationale
Standard NaOH/EtOH conditions are forbidden due to rapid saponification of the ethyl ester. We utilize a Knoevenagel-type modification using Piperidine and Acetic Acid in Toluene with azeotropic water removal. This drives the equilibrium forward without exposing the ester to strong aqueous base.
Reagents & Materials
Reagent
CAS
Eq
Mass/Vol
Role
Ethyl 2-acetylbenzoate
103935-10-0
1.0
1.00 kg
Limiting Reagent
4-Methylbenzaldehyde
104-87-0
1.05
~0.66 kg
Electrophile
Piperidine
110-89-4
0.05
22 g
Catalyst (Base)
Glacial Acetic Acid
64-19-7
0.05
16 g
Catalyst (Acid)
Toluene
108-88-3
-
5.0 L
Solvent (Azeotrope)
Process Protocol
Charging: To a 10L jacketed reactor equipped with a mechanical stirrer, Dean-Stark trap, and reflux condenser, charge Toluene (5.0 L).
Dissolution: Add Ethyl 2-acetylbenzoate (1.0 kg) and 4-Methylbenzaldehyde (0.66 kg). Stir at 150 RPM until dissolved.
Catalyst Addition: Add Piperidine (22 g) followed by Glacial Acetic Acid (16 g). Note: Premixing these to form piperidinium acetate is also acceptable.
Reaction (Reflux): Heat the jacket to 115°C to achieve vigorous reflux.
Water Removal: Monitor water collection in the Dean-Stark trap. Theoretical water generation is ~94 mL.
Endpoint: Reaction is complete when water evolution ceases (approx. 6-8 hours) and HPLC shows <2% starting material.
Workup:
Cool reactor to 25°C.
Wash organic layer with 1N HCl (2 x 1L) to remove piperidine.
Wash with Saturated NaHCO3 (1L) to remove acetic acid.
Wash with Brine (1L).
Isolation: Concentrate Toluene under vacuum to ~30% volume. Add Isopropanol (2L) and cool to 0°C to crystallize the Chalcone. Filter and dry.[1]
Step 2: Selective Catalytic Hydrogenation
Objective: Reduce the olefin (C=C) while preserving the ketone (C=O) and ester (COOEt).
Critical Quality Attribute (CQA): Prevention of alcohol formation. If the ketone reduces to an alcohol, the adjacent ester will spontaneously cyclize to form a stable phthalide impurity, which is difficult to separate.
Application Notes and Protocols for Cyclization Reactions of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone
For: Researchers, scientists, and drug development professionals. Introduction: Unlocking the Potential of a Versatile Propiophenone Derivative 2'-Carboethoxy-3-(4-methylphenyl)propiophenone is a β-keto ester with a flex...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Versatile Propiophenone Derivative
2'-Carboethoxy-3-(4-methylphenyl)propiophenone is a β-keto ester with a flexible molecular scaffold, making it an excellent precursor for the synthesis of various cyclic compounds. Its structure incorporates a reactive 1,3-dicarbonyl system and two aromatic rings, which can participate in a range of intramolecular cyclization reactions. This guide provides a comprehensive overview of the primary cyclization pathway for this molecule—an intramolecular Friedel-Crafts acylation—and offers detailed protocols for both the synthesis of the starting material and its subsequent cyclization to form a valuable indanone derivative. Understanding and mastering these reactions can provide a direct route to novel carbocyclic frameworks, which are of significant interest in medicinal chemistry and materials science.
The primary cyclization reaction discussed herein is the acid-catalyzed intramolecular acylation of the propiophenone, leading to the formation of ethyl 1-oxo-3-(p-tolyl)indane-2-carboxylate. This transformation is a classic example of a Friedel-Crafts reaction, a cornerstone of C-C bond formation in organic synthesis.[1][2]
Part 1: Synthesis of the Starting Material: 2'-Carboethoxy-3-(4-methylphenyl)propiophenone
A robust and reproducible synthesis of the starting material is paramount for any subsequent chemical transformations. The following two-step protocol, adapted from established methodologies for similar propiophenone derivatives, provides a reliable route to 2'-Carboethoxy-3-(4-methylphenyl)propiophenone.[3]
Workflow for the Synthesis of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone
Caption: Overall workflow for the synthesis of the starting material.
Experimental Protocol: Synthesis of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone
Step 1: Synthesis of 3-(4-methylphenyl)propionyl chloride
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube, dissolve 3-(4-methylphenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane (DCM, 5 mL per gram of acid).
Reagent Addition: Slowly add thionyl chloride (1.5 equivalents) to the stirred solution at room temperature. An evolution of gas (HCl and SO₂) will be observed.
Reaction: After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 40°C) for 2 hours.
Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-(4-methylphenyl)propionyl chloride is a pale yellow oil and is used directly in the next step without further purification.
Step 2: Friedel-Crafts Acylation to yield 2'-Carboethoxy-3-(4-methylphenyl)propiophenone
Reaction Setup: In a separate flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend aluminum chloride (AlCl₃, 2.5 equivalents) in anhydrous DCM (8 mL per gram of AlCl₃).
Reagent Addition: Cool the AlCl₃ suspension to 0°C in an ice bath. Dissolve the crude 3-(4-methylphenyl)propionyl chloride (1 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
Substrate Addition: After the acyl chloride addition is complete, dissolve ethyl salicylate (1 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the ethyl salicylate solution dropwise to the reaction mixture over 30 minutes at 0°C.
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
Quenching and Extraction: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice with vigorous stirring. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
Washing and Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2'-Carboethoxy-3-(4-methylphenyl)propiophenone.
Part 2: Intramolecular Cyclization to Ethyl 1-oxo-3-(p-tolyl)indane-2-carboxylate
The most synthetically valuable cyclization of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone is an intramolecular Friedel-Crafts acylation. This reaction is typically promoted by strong acids, with polyphosphoric acid (PPA) being a common and effective reagent for such transformations.[4][5] The reaction proceeds via an electrophilic aromatic substitution mechanism where the enol form of the β-keto ester attacks the ortho position of the propiophenone's phenyl ring, leading to the formation of a six-membered ring intermediate that subsequently aromatizes to the indanone product.
Caption: Mechanism of the PPA-catalyzed intramolecular cyclization.
Experimental Protocol: Cyclization using Polyphosphoric Acid (PPA)
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add polyphosphoric acid (PPA, approximately 10 times the weight of the starting material).
Heating: Heat the PPA to 80-90°C with stirring to ensure it is fluid.
Substrate Addition: Add 2'-Carboethoxy-3-(4-methylphenyl)propiophenone (1 equivalent) to the hot PPA in one portion with vigorous stirring.
Reaction: Continue heating and stirring the reaction mixture at 80-90°C for 1-2 hours. Monitor the reaction progress by TLC (a higher polarity solvent system will be required compared to the starting material).
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product. Extract the aqueous mixture with ethyl acetate or dichloromethane.
Washing and Drying: Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure ethyl 1-oxo-3-(p-tolyl)indane-2-carboxylate.
Data Presentation: Expected Product Characteristics
Compound
Molecular Formula
Molecular Weight
Appearance
Ethyl 1-oxo-3-(p-tolyl)indane-2-carboxylate
C₁₉H₁₈O₃
294.34 g/mol
Expected to be a crystalline solid
Note: The physical properties of the exact product are not extensively reported in the literature; however, the closely related ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a known compound (CAS 6742-25-2).[6]
Part 3: Scientific Integrity and Causality
Choice of Reagents and Conditions
Thionyl Chloride: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. It is volatile, and the byproducts (HCl and SO₂) are gaseous, which simplifies the work-up procedure.[3]
Aluminum Chloride: AlCl₃ is a strong Lewis acid that is highly effective in promoting Friedel-Crafts acylation reactions. A stoichiometric amount is required because it complexes with the product ketone.[1]
Polyphosphoric Acid (PPA): PPA serves as both a Brønsted acid catalyst and a dehydrating agent, making it ideal for intramolecular Friedel-Crafts acylations.[5] It is also a viscous solvent, which can be advantageous for reactions at elevated temperatures.
Potential Side Reactions and Troubleshooting
Intermolecular Reactions: In the synthesis of the starting material, if the concentration of reagents is too high, intermolecular acylation can occur, leading to undesired byproducts. This can be minimized by slow, dropwise addition of the reagents.
Decomposition: At excessively high temperatures during the PPA-catalyzed cyclization, charring and decomposition of the organic material can occur. Careful temperature control is crucial.
Incomplete Cyclization: If the reaction time is too short or the temperature is too low, the cyclization may not go to completion. Monitoring the reaction by TLC is essential to determine the optimal reaction time.
Alternative Cyclization Pathways: While less likely under these conditions, alternative cyclization pathways could potentially lead to the formation of other ring systems. Spectroscopic analysis (NMR, MS) of the final product is necessary to confirm the desired indanone structure.
Conclusion
The cyclization of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone via an intramolecular Friedel-Crafts acylation represents a powerful and direct method for the synthesis of functionalized indanone derivatives. The protocols provided herein offer a solid foundation for researchers to explore the synthetic utility of this versatile starting material. Careful execution of these procedures, coupled with diligent monitoring and purification, will enable the efficient production of valuable carbocyclic scaffolds for further investigation in various fields of chemical and biomedical research.
Nikbakht, F., et al. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 11(35), 21597-21641. [Link]
Beilstein Journal of Organic Chemistry. (2012). Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. Beilstein Journal of Organic Chemistry, 8, 1584-1591. [Link]
ResearchGate. (2014). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. [Link]
Organic Chemistry Portal. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. [Link]
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis. [Link]
green chemistry approaches to synthesizing 2'-Carboethoxy-3-(4-methylphenyl)propiophenone
Application Note: Green Chemistry Approaches to Synthesizing 2'-Carboethoxy-3-(4-methylphenyl)propiophenone Executive Summary This guide details a sustainable, high-efficiency protocol for the synthesis of 2'-Carboethoxy...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Green Chemistry Approaches to Synthesizing 2'-Carboethoxy-3-(4-methylphenyl)propiophenone
Executive Summary
This guide details a sustainable, high-efficiency protocol for the synthesis of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone (CAS: 898768-59-7). This molecule is a critical pharmacophore and intermediate, structurally identified as a functionalized dihydrochalcone , often utilized in the development of SGLT2 inhibitors and other metabolic therapeutics.
Traditional synthesis routes (Friedel-Crafts acylation or conventional Aldol-Reduction sequences) often suffer from poor atom economy, hazardous chlorinated solvents, and toxic metal waste. This protocol introduces a Two-Step Green Chemo-Enzymatic/Organocatalytic Pathway that prioritizes:
Solvent Minimization: Utilization of bio-based solvents (Ethanol/Ethyl Lactate) or solvent-free conditions.
Energy Efficiency: Ultrasound-assisted synthesis to reduce reaction time and thermal load.
Atom Economy: High-yielding catalytic steps with recyclable catalysts.
Retrosynthetic Analysis & Strategy
The target molecule is a dihydrochalcone featuring an ester group on the A-ring and a methyl group on the B-ring. The most logical green disconnection is at the
-bond, implying a precursor Chalcone which is subsequently reduced.
Objective: Synthesize the chalcone intermediate without hydrolyzing the sensitive 2'-carboethoxy ester group. Conventional strong bases (NaOH/KOH) are incompatible here.
Reagents:
Ethyl 2-acetylbenzoate (10 mmol, 1.92 g)
4-Methylbenzaldehyde (10 mmol, 1.20 g)
Catalyst: L-Proline (20 mol%) or Piperidine (catalytic drops)
Solvent: Ethanol (Absolute) or solvent-free (grinding)
Methodology:
Preparation: In a 50 mL round-bottom flask, dissolve Ethyl 2-acetylbenzoate (1.0 eq) and 4-Methylbenzaldehyde (1.0 eq) in 10 mL of absolute ethanol.
Catalyst Addition: Add L-Proline (0.2 eq). Note: L-Proline acts as a green organocatalyst via an enamine mechanism, avoiding harsh basic conditions.
Sonication: Place the reaction vessel in an ultrasonic bath (40 kHz, 150 W) at 40°C. Sonicate for 30–60 minutes.
Validation: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the aldehyde spot indicates completion.
Work-up:
Cool the mixture to 0°C. The chalcone product often precipitates as a yellow solid.
Filter the solid and wash with cold ethanol (2 x 5 mL).
Recrystallization: Recrystallize from hot ethanol if necessary.
Yield Expectation: 85–92%
Green Metric: E-Factor < 1.5 (Waste is primarily water and ethanol, which is recyclable).
Protocol B: Green Transfer Hydrogenation
Objective: Reduce the
-unsaturation to form the final propiophenone derivative without high-pressure hydrogen gas.
Reagents:
Chalcone Intermediate (from Protocol A)
Ammonium Formate (Hydrogen donor)
Catalyst: 10% Pd/C (Recyclable) or Zn dust (lower cost alternative)
Solvent: Methanol or Ethanol
Methodology:
Setup: In a two-neck flask equipped with a reflux condenser, dissolve the Chalcone (5 mmol) in Ethanol (20 mL).
Activation: Add 10% Pd/C (10 wt% loading relative to substrate).
Reaction: Add Ammonium Formate (5.0 eq) in portions over 10 minutes.
Heating: Reflux the mixture (approx. 78°C) for 1–2 hours.
Mechanism:[1][2][3][4][5][6] Ammonium formate decomposes to release N2, CO2, and H2 in situ on the catalyst surface.
Filtration: Filter the hot solution through a Celite pad to recover the Pd/C catalyst (store wet for reuse).
Isolation: Evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate, wash with water (to remove excess formate), dry over MgSO4, and concentrate.
improving yield of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone synthesis
Welcome to the Technical Support Center for High-Value Intermediates. As a Senior Application Scientist, I have structured this guide to address the specific synthetic challenges of Ethyl 2-[3-(4-methylphenyl)propanoyl]b...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for High-Value Intermediates.
As a Senior Application Scientist, I have structured this guide to address the specific synthetic challenges of Ethyl 2-[3-(4-methylphenyl)propanoyl]benzoate (also known as 2'-Carboethoxy-3-(4-methylphenyl)propiophenone; CAS: 898768-59-7).
This molecule presents a classic "competing functionality" problem: you must construct a ketone bridge between two aromatic systems without hydrolyzing the sensitive ortho-ester or reducing the ketone to an alcohol. The guide below prioritizes the Claisen-Schmidt Condensation followed by Selective Hydrogenation (The "Chalcone Route") as the industry-standard method for high yield and purity, bypassing the regioselectivity issues of Friedel-Crafts acylation.
Part 1: The Synthetic Strategy & Logic
The most robust pathway involves two distinct steps. We avoid direct alkylation or Friedel-Crafts acylation because the ortho-carboethoxy group deactivates the ring and introduces steric hindrance, leading to poor yields and difficult separations.[1]
The Workflow
Condensation: Reaction of Ethyl 2-acetylbenzoate with 4-Methylbenzaldehyde to form the chalcone intermediate.[1]
Reduction: Selective saturation of the alkene using catalytic hydrogenation to yield the final propiophenone.
Caption: Optimized synthetic workflow for 2'-Carboethoxy-3-(4-methylphenyl)propiophenone, highlighting critical control points to avoid cyclization and over-reduction.
Part 2: Step-by-Step Protocols & Technical Data
Step 1: The Condensation (Chalcone Formation)
The Challenge: The ortho-ester is prone to hydrolysis. If you use standard aqueous NaOH (common for chalcones), the ester will hydrolyze to the acid, which then immediately cyclizes with the ketone to form an isocoumarin or phthalide derivative.
The Solution: Use a "Knoevenagel-type" modification with a weak amine-acid salt catalyst in an anhydrous solvent.[1]
Forms a buffered piperidinium acetate salt that catalyzes enolization without hydrolyzing the ester [1].[1]
Solvent
Toluene or Benzene
Allows for azeotropic removal of water (Dean-Stark trap), driving the equilibrium forward.
Temperature
Reflux (110°C)
Necessary to remove water; lower temperatures result in incomplete conversion.
Stoichiometry
1.0 eq Ketone : 1.1 eq Aldehyde
Slight excess of aldehyde ensures complete consumption of the valuable ester starting material.
Protocol:
Charge a reaction flask equipped with a Dean-Stark trap and reflux condenser.[1]
Add Ethyl 2-acetylbenzoate (1.0 eq) and 4-Methylbenzaldehyde (1.1 eq) in Toluene (10 mL/g).
Add Piperidine (0.1 eq) and Glacial Acetic Acid (0.1 eq).
Reflux until water collection ceases (approx. 4–6 hours). Monitor via TLC (Hexane/EtOAc 8:2).
Workup: Cool to RT. Wash with dilute HCl (to remove piperidine), then sat. NaHCO3, then Brine. Dry over MgSO4 and concentrate.
Purification: Recrystallize from Ethanol/Hexane. The chalcone is usually a yellow solid.
Step 2: Selective Hydrogenation
The Challenge: Reducing the C=C double bond without reducing the ketone (C=O) to an alcohol or the ester to an ether.
The Solution: Use mild catalytic hydrogenation with strict monitoring of hydrogen uptake.
Parameter
Recommended Condition
Why? (Causality)
Catalyst
10% Pd/C (5-10 wt% loading)
Palladium is highly selective for alkenes over ketones under neutral conditions [2].[1]
Solvent
Ethyl Acetate (EtOAc)
Non-protic. Alcohols (MeOH/EtOH) can accelerate ketone reduction or cause transesterification.
Pressure
Balloon Pressure (1 atm)
High pressure forces ketone reduction. Atmospheric pressure is sufficient for the alkene.
Additives
None (Avoid Acids)
Acids can promote reduction of the carbonyl or hydrolysis.
Protocol:
Dissolve the Chalcone intermediate in Ethyl Acetate (20 mL/g).
Add 10% Pd/C (5% by weight of substrate).
Purge the system with Nitrogen, then introduce Hydrogen (balloon).
Stir vigorously at Room Temperature.
Critical Control Point: Monitor reaction by TLC every 30 minutes. The yellow color of the chalcone will disappear. Stop immediately upon disappearance of the starting material (usually 1–3 hours).
Workup: Filter through a Celite pad to remove catalyst.[1] Concentrate the filtrate.
Result: The product is usually a clear to pale yellow oil or low-melting solid.[1]
Part 3: Troubleshooting Guide (FAQ)
Q1: My yield in Step 1 is low, and I see a new spot that is not the product. What happened?
Diagnosis: You likely suffered Ester Hydrolysis followed by Cyclization .[1]
Cause: Presence of water or strong base.[2][3] If the ester hydrolyzes to the carboxylic acid, the neighboring ketone reacts with it to form 3-(4-methylstyryl)isocoumarin .
Fix:
Switch from hydroxide bases (NaOH/KOH) to Piperidine/Acetic Acid .
Verify your Dean-Stark trap is actively removing water.[1]
Q2: The hydrogenation (Step 2) gave me a mixture of alcohol and ketone. How do I fix this?
Diagnosis:Over-reduction .
Cause: Reaction time was too long, or H2 pressure was too high.
Fix:
Stop early: Do not let the reaction run overnight.
Poison the catalyst: Add a trace amount of Quinoline or use 5% Pd/BaSO4 (unreduced) instead of Pd/C to lower catalyst activity.
Rescue: If you have the alcohol, you can oxidize it back to the ketone using Jones Reagent or PCC , but this risks hydrolyzing the ester. It is better to optimize the reduction.
Q3: Can I use the Friedel-Crafts reaction instead? (Toluene + Acid Chloride)
Diagnosis:Not Recommended.
Analysis: You would need to react Toluene with 2-Carboethoxyhydrocinnamoyl chloride.[1]
Issue: Preparing that acid chloride is difficult because the precursor acid tends to cyclize to a lactone (dihydroisocoumarin) when treated with Thionyl Chloride. Furthermore, the Friedel-Crafts reaction with this specific ester-containing acyl chloride often leads to intermolecular polymerization or low yields due to catalyst complexation with the ester [3].[1]
Q4: The product is an oil that won't crystallize. Is it impure?
Diagnosis:Normal Physical State.
Analysis: Many 2'-substituted propiophenones are viscous oils or low-melting solids.[1]
Action: Verify purity via 1H NMR.
Look for: Triplet at ~1.2 ppm (Ester CH3), Quartet at ~4.1 ppm (Ester CH2), and two Triplets at ~3.0-3.3 ppm (Propyl chain CH2s).
Check for: Absence of vinylic protons (6.5–8.0 ppm region, distinct from aromatics) to confirm full reduction.
References
Cope, A. C. (1937). "Condensation Reactions. I. The Condensation of Ketones with Cyanoacetic Esters and the Mechanism of the Knoevenagel Reaction." Journal of the American Chemical Society, 59(11), 2327–2330. Link
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Standard reference for selectivity of Pd/C vs C=O/C=C).
Newman, M. S. (1945). "A New Method for the Synthesis of Organic Acids." Journal of the American Chemical Society, 67(2), 345–346. (Discusses the behavior of sterically hindered ortho-benzoyl derivatives and pseudo-esters). Link
ChemScene. (n.d.). Product Data: Ethyl 2-(3-(p-tolyl)propanoyl)benzoate.[1] Link
Technical Support Center: Purification of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone
Welcome to the technical support center for the purification of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. Our goal is to equip you with the expertise to diagnose and resolve common purification challenges, ensuring the highest purity of your final product.
Introduction to Purification Challenges
2'-Carboethoxy-3-(4-methylphenyl)propiophenone is a propiophenone derivative, a class of compounds that are valuable intermediates in the synthesis of various pharmaceuticals.[1][2] The synthesis of this target molecule, often achieved through methods like Friedel-Crafts acylation or variations of aldol condensation reactions, can result in a range of impurities.[3][4] These impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. Achieving high purity is critical for downstream applications, particularly in drug development, where even trace impurities can have significant effects.
This guide will focus on the most common and effective purification techniques for this class of compounds, namely recrystallization and column chromatography, and provide systematic approaches to troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 2'-Carboethoxy-3-(4-methylphenyl)propiophenone sample?
A1: The impurities will largely depend on the synthetic route employed. However, common impurities can be categorized as follows:
Unreacted Starting Materials: Depending on the synthesis, these could include a substituted benzoic acid or benzaldehyde and a corresponding ketone.[5][6]
Side-Reaction Products: In aldol-type condensations, self-condensation products of the starting ketone can be a common impurity.[5] In Friedel-Crafts acylations, regioisomers may form depending on the directing effects of the substituents on the aromatic ring.
Solvents and Reagents: Residual solvents from the reaction or workup, as well as any catalysts or excess reagents, can be present.
Oily or Tarry By-products: In some cases, particularly in chalcone synthesis (a related reaction), the formation of oils or "caramel" can occur due to impurities or reaction conditions.[7]
Q2: How can I quickly assess the purity of my crude product?
A2: Thin-Layer Chromatography (TLC) is an indispensable and rapid technique for preliminary purity assessment.[8][9] By spotting your crude product alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the number of components in your sample.[10] A pure compound should ideally show a single spot.[9]
Q3: What is the best general approach to purify 2'-Carboethoxy-3-(4-methylphenyl)propiophenone?
A3: A two-stage approach is often most effective:
Initial Purification by Recrystallization: If your crude product is a solid, recrystallization is an excellent first step to remove the bulk of impurities.[11]
Final Purification by Column Chromatography: For removing closely related impurities or for purifying oily products, silica gel column chromatography is the method of choice.[12][13]
Troubleshooting Guides
Guide 1: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.
Problem
Potential Cause
Troubleshooting Steps
Product does not dissolve in the hot solvent.
Incorrect solvent choice (product is insoluble).
Select a different solvent or a solvent mixture. The ideal solvent should dissolve the compound when hot but not when cold.
Product "oils out" instead of crystallizing.
The boiling point of the solvent is higher than the melting point of the product. / The solution is supersaturated with impurities.
Use a lower-boiling point solvent. / Try to purify a smaller amount of the crude material or pre-purify by another method (e.g., a quick filtration through a silica plug).
No crystals form upon cooling.
The solution is not saturated enough. / The cooling process is too rapid.
Evaporate some of the solvent to increase concentration. / Allow the solution to cool slowly to room temperature and then in an ice bath. / Scratch the inside of the flask with a glass rod to induce nucleation. / Add a seed crystal of the pure compound.
Low recovery of the purified product.
Too much solvent was used. / The crystals were filtered before crystallization was complete. / The product has some solubility in the cold solvent.
Minimize the amount of hot solvent used to dissolve the crude product. / Ensure the solution is thoroughly cooled before filtration. / Wash the collected crystals with a minimal amount of ice-cold solvent.
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and upon heating.
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product to completely dissolve it.
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.
Guide 2: Troubleshooting Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[13][14]
Problem
Potential Cause
Troubleshooting Steps
Poor separation of spots (overlapping bands).
Incorrect mobile phase polarity. / Column was not packed properly.
Optimize the eluent system using TLC. A good separation on TLC will translate to good separation on the column. / Ensure the column is packed uniformly without any air bubbles or cracks.
Compound is stuck on the column.
The mobile phase is not polar enough.
Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
Product elutes too quickly with the solvent front.
The mobile phase is too polar.
Decrease the polarity of the eluent. For example, increase the percentage of hexane in your hexane/ethyl acetate mixture.
Streaking or tailing of spots on TLC of column fractions.
The sample was overloaded on the column. / The compound is acidic or basic and is interacting strongly with the silica gel.
Use a larger column or load less sample. The amount of silica gel should be at least 20 times the weight of the crude sample.[13] / Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).
Unexpected chemical reaction on the column.
The silica gel is acidic and can cause degradation of sensitive compounds.
Neutralize the silica gel by washing it with a suitable solvent containing a small amount of a base like triethylamine before packing the column.[15]
Eluent Selection: Using TLC, determine the optimal solvent system (mobile phase) that provides good separation of your target compound from its impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.[10]
Column Packing: Pack a glass column with silica gel using either the dry packing or slurry method to ensure a uniform stationary phase.[13]
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and carefully load it onto the top of the silica gel bed.
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
Isolation: Combine the pure fractions containing your target compound and remove the solvent using a rotary evaporator to obtain the purified product.
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for the purification of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone.
Caption: Relationship between impurity types and effective purification methods.
References
Propiophenone derivatives and process for preparing the same. Google Patents. EP0850948B1.
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. Available from: [Link]
Propiophenone derivatives and process for preparing the same. European Patent Office. EP 0850948 A1. Available from: [Link]
What can cause the formation of oil or caramel in synthesis of chalcone? ResearchGate. Available from: [Link]
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. Available from: [Link]
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. Available from: [Link]
Column Chromatography ketone/silica. Physics Forums. Available from: [Link]
Column Chromatography. JoVE. Available from: [Link]
Propiophenone, 93-55-0. The Good Scents Company. Available from: [Link]
2',3'-Dimethyl-3-(4-methylphenyl)propiophenone. PubChem. Available from: [Link]
Purification of a Total Lipid Extract with Column Chromatography. JoVE. Available from: [Link]
Understand TLC and HPLC Analysis of Acetophenone. StudyRaid. Available from: [Link]
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. PMC. Available from: [Link]
Synthesis of propiophenone. PrepChem.com. Available from: [Link]
How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. Available from: [Link]
Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Available from: [Link]
2.3B: Uses of TLC. Chemistry LibreTexts. Available from: [Link]
A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. Organic Syntheses Procedure. Available from: [Link]
Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. PubMed. Available from: [Link]
2-Propanone, 1-(o-methoxyphenyl). Organic Syntheses Procedure. Available from: [Link]
Two-Step Synthesis of Enantiomerically Pure Morphans from (R)-Carvone. PMC. Available from: [Link]
Production of propiophenone. European Patent Office. EP 0008464 B1. Available from: [Link]
3,4-METHYLENEDIOXYPHENYL-2-PROPANONE CAS No. 4676-39-5. Taj API. Available from: [Link]
troubleshooting low conversion rates in propiophenone synthesis
Technical Support & Troubleshooting Guide To: Research Scientists & Process Chemists From: Senior Application Scientist, Reaction Optimization Group Subject: Root Cause Analysis for Low Conversion in Propiophenone Synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support & Troubleshooting Guide
To: Research Scientists & Process Chemists
From: Senior Application Scientist, Reaction Optimization Group
Subject: Root Cause Analysis for Low Conversion in Propiophenone Synthesis
Welcome to the technical support center. If you are experiencing low yields (<60%) or stalled conversion in the synthesis of propiophenone (ethyl phenyl ketone), this guide addresses the specific mechanistic failures associated with the two primary synthetic routes: Friedel-Crafts Acylation (Standard) and Grignard Addition (Alternative).
Part 1: Diagnostic Logic (Visual Guide)
Before altering parameters, use this decision tree to isolate the failure mode. Most yield losses in this synthesis are due to catalyst sequestration or moisture ingress , not intrinsic reactivity.
Figure 1: Diagnostic workflow for identifying yield-limiting factors in propiophenone synthesis.
Part 2: Friedel-Crafts Acylation (The "Workhorse" Route)
Reaction: Benzene + Propionyl Chloride +
Propiophenone + HCl
This is the industry standard, but it suffers from a specific "stoichiometric trap" that often confuses researchers used to catalytic cycles.
Q: I used 1.0 equivalent of , but the reaction stalled at ~50%. Why?
A: You have fallen into the "Product Complexation Trap."
Unlike Friedel-Crafts alkylation (where the catalyst is regenerated), F-C acylation is not catalytic in practice. The product (propiophenone) contains a carbonyl oxygen that acts as a Lewis base. It forms a stable 1:1 complex with the Lewis acid (
).
The Mechanism: As propiophenone forms, it binds to the
, removing it from the reaction pool.
The Fix: You must use at least 1.1 to 1.3 equivalents of
relative to the limiting reagent (propionyl chloride). This ensures enough free Lewis acid remains to activate the acyl chloride throughout the entire reaction [1].
Q: My is white and powdery. Is it good?
A: Likely not.
High-quality anhydrous Aluminum Chloride should be yellow or yellow-green and have a strong, pungent odor of HCl (due to reaction with atmospheric moisture).
The Warning Sign: If the powder is white and "crusty" or clumped, it has hydrolyzed to aluminum hydroxide/oxide. It will not generate the acylium ion.
The Fix: Purchase fresh anhydrous
packed under argon, or sublime your old stock (though purchasing fresh is recommended for reproducibility).
Q: The reaction mixture turned black/dark red. Did it char?
A: No, this is normal.
The formation of the acylium ion complex and the subsequent sigma-complex often results in a deep red or dark brown coloration. Do not stop the reaction based on color. This color should dissipate upon quenching with ice/HCl.[1]
Q: I see unreacted propionyl chloride by GC. Should I reflux longer?
A: Check your addition temperature first.
While reflux is needed to drive the reaction to completion, the initial addition must be done at 0–10°C .
Why? If you add reagents at reflux, the violent exotherm can cause the acyl chloride to boil off (bp ~80°C) before reacting, or lead to polymerization tars.
Protocol: Add propionyl chloride dropwise at 0°C. Then warm to room temperature for 1 hour. Finally, gently reflux (40-50°C) for 1-2 hours to ensure conversion [2].
Issue: "I have a thick emulsion during workup and low yield."
Root Cause: The intermediate formed is a magnesium salt of the ketimine (
). This salt is often insoluble and forms a "cement-like" precipitate that traps the product.
The Fix:
** Hydrolysis is Key:** You are not hydrolyzing a simple alkoxide; you are hydrolyzing a C=N bond. This requires strong acid (e.g., 10%
or 3M HCl) and heat .
Reflux the Workup: After quenching, the mixture often requires refluxing for 1-2 hours to fully hydrolyze the imine to the ketone. If you skip this, you isolate the imine or lose product in the aqueous phase [3].
Oxidation (1-Phenyl-1-propanol + Jones Reagent)
Issue: "I am getting benzoic acid impurities."
Root Cause: Over-oxidation. While secondary alcohols are generally stable to over-oxidation, prolonged exposure to Cr(VI) or high temperatures can cleave the C-C bond adjacent to the aromatic ring.
The Fix:
Titrate the Reagent: Add Jones reagent dropwise at 0°C only until the orange color persists for 30 seconds. Do not add a large excess.
Quench Immediately: Use Isopropyl Alcohol (IPA) to quench excess oxidant immediately after the endpoint is reached. The IPA will turn the solution green (Cr3+), signaling the reaction is safe to process [4].
Part 4: Comparative Data & Benchmarks
Use these benchmarks to validate your experimental results.
Parameter
Friedel-Crafts (Standard)
Grignard (Alternative)
Oxidation (Jones)
Limiting Reagent
Propionyl Chloride
Benzonitrile
1-Phenyl-1-propanol
Catalyst/Reagent
(1.2 eq)
EtMgBr (1.1 eq)
Typical Yield
75 - 85%
55 - 65%
80 - 90%
Major Impurity
Propionic acid (hydrolysis)
Biphenyl (coupling)
Benzoic acid (cleavage)
Atom Economy
Low (Al waste)
Low (Mg waste)
Low (Cr waste)
Key Failure Mode
Moisture / Stoichiometry
Incomplete Hydrolysis
Over-oxidation
Part 5: Validated Experimental Protocol (Friedel-Crafts)
Objective: Synthesis of Propiophenone via FC Acylation (Target Yield: ~80%)
Setup: Flame-dry a 250mL three-neck flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser connected to an acid trap (NaOH solution) to neutralize HCl gas.
Charging: Under nitrogen flow, add 16.0 g (0.12 mol) anhydrous
and 50 mL dry dichloromethane (DCM) or dry benzene.
Note: If using benzene as solvent, it also acts as the reactant.
Addition 1: Cool the suspension to 0–5°C in an ice bath. Add 10.0 g (0.11 mol) propionyl chloride dropwise over 15 minutes.
Addition 2: If using DCM as solvent, add 7.8 g (0.1 mol) Benzene dropwise, keeping temperature <10°C.
Reaction: Remove ice bath. Stir at room temperature for 30 mins. Then, heat to gentle reflux (40°C for DCM, 80°C for Benzene) for 1-2 hours. Evolution of HCl gas should cease.[2]
Quenching (CRITICAL): Cool to room temperature. Pour the reaction mixture slowly onto a mixture of 100g crushed ice and 20mL conc. HCl .
Why? The acid prevents the precipitation of aluminum salts which cause emulsions.
Isolation: Separate the organic layer. Extract aqueous layer with DCM (2 x 30mL). Wash combined organics with water, then 5% NaOH (to remove propionic acid), then brine. Dry over
and concentrate.
Purification: Distillation (bp 218°C) yields pure propiophenone.
Technical Support Center: Synthesis of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone
Welcome to the technical support resource for the synthesis of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the synthesis of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during your experimental work.
Introduction: The Synthetic Pathway
The formation of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone is typically achieved through a Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens.[1][2] In this specific synthesis, the reactants are ethyl 2-acetylbenzoate (the ketone component) and 4-methylbenzaldehyde (the aldehyde component).
The reaction proceeds via the formation of a ketone enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone, which in this case is a chalcone derivative.
Diagram of the Proposed Reaction:
Caption: Proposed Claisen-Schmidt condensation for the synthesis of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section addresses specific issues you may encounter during the synthesis, focusing on the identification and minimization of common side products.
Issue 1: Presence of Unwanted Crystalline or Oily Byproducts
Question: My reaction mixture contains multiple products, and I'm having trouble isolating the desired 2'-Carboethoxy-3-(4-methylphenyl)propiophenone. What are these potential side products and how can I identify them?
Answer: The formation of multiple products is a common challenge in Claisen-Schmidt condensations. The primary side reactions in this specific synthesis are:
Self-Condensation of Ethyl 2-acetylbenzoate: The enolizable ketone can react with itself in an aldol condensation.
Cannizzaro Reaction of 4-Methylbenzaldehyde: As 4-methylbenzaldehyde lacks α-hydrogens, it can undergo disproportionation in the presence of a strong base.[3]
Hydrolysis of the Ethyl Ester: The carboethoxy group on the ethyl 2-acetylbenzoate is susceptible to hydrolysis under basic conditions.[4]
Diagram of Potential Side Reactions:
Caption: Common side reactions in the synthesis of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone.
FAQs: A Deeper Dive into Troubleshooting
Identification of Side Products
Q1: How can I confirm the presence of these side products in my reaction mixture?
A1: A combination of chromatographic and spectroscopic techniques is essential for identifying the components of your product mixture.
Thin-Layer Chromatography (TLC): This is the first step to assess the complexity of your mixture. The presence of multiple spots indicates the formation of side products.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Self-Condensation Product: The 1H NMR spectrum of the aldol self-condensation product of ethyl 2-acetylbenzoate would likely show a complex pattern with additional aliphatic and aromatic signals compared to the starting material. Key features to look for would be the absence of the simple acetyl methyl singlet and the appearance of new signals for the newly formed stereocenters.
Cannizzaro Products:
4-Methylbenzyl alcohol: Look for a singlet around 4.6 ppm for the benzylic -CH2OH protons and a singlet around 2.3 ppm for the methyl group.
4-Methylbenzoic acid: The carboxylic acid proton will appear as a broad singlet downfield (typically >10 ppm). The aromatic protons will show a characteristic AA'BB' splitting pattern.
Ester Hydrolysis Product (2-Acetylbenzoic acid): The most significant change in the 1H NMR spectrum would be the disappearance of the ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of a broad carboxylic acid proton signal.
Infrared (IR) Spectroscopy:
Self-Condensation Product: The IR spectrum would likely show a broad -OH stretch around 3500 cm-1 from the aldol adduct, in addition to the carbonyl stretches.
Cannizzaro Products: 4-Methylbenzyl alcohol will show a broad O-H stretch, while 4-methylbenzoic acid will have a very broad O-H stretch from 3300-2500 cm-1 and a C=O stretch around 1700 cm-1.
Ester Hydrolysis Product: The appearance of a broad O-H stretch characteristic of a carboxylic acid would be the key indicator.
Mass Spectrometry (MS): This technique can confirm the molecular weights of the various components in your mixture. The fragmentation patterns can also provide structural information.[5][6]
Table 1: Spectroscopic Data for Potential Side Products (Predicted/Reference)
Q2: What experimental conditions can I modify to minimize the formation of these side products?
A2: Optimizing your reaction conditions is crucial for maximizing the yield of the desired product.
To Minimize Self-Condensation of the Ketone:
Order of Addition: Slowly add the ketone (ethyl 2-acetylbenzoate) to a solution of the aldehyde (4-methylbenzaldehyde) and the base. This ensures that the concentration of the enolate is low at any given time, disfavoring self-condensation.
Stoichiometry: Using a slight excess of the aldehyde can also help to ensure the enolate reacts preferentially with it.
To Minimize the Cannizzaro Reaction:
Base Concentration: Use the minimum effective concentration of the base. High base concentrations favor the Cannizzaro reaction.[7]
Temperature: Running the reaction at a lower temperature can reduce the rate of the Cannizzaro reaction.
Order of Addition: Adding the base slowly to the mixture of the aldehyde and ketone can help to avoid localized high concentrations of the base.
To Minimize Ester Hydrolysis:
Reaction Time: Monitor the reaction by TLC and stop it as soon as the starting materials are consumed. Prolonged reaction times in a basic aqueous/alcoholic medium will increase the extent of hydrolysis.
Temperature: Lower reaction temperatures will also slow down the rate of hydrolysis.
Choice of Base: While strong bases are needed for the condensation, using a non-aqueous base/solvent system, if feasible, could eliminate hydrolysis.
Q3: Could steric hindrance from the ortho-carboethoxy group be affecting my reaction?
A3: Yes, steric hindrance from bulky ortho-substituents on the acetophenone can significantly impact the Claisen-Schmidt condensation.[8] The ortho-carboethoxy group can hinder the approach of the enolate to the aldehyde, potentially slowing down the desired reaction and allowing side reactions to become more prominent.
Troubleshooting Steric Hindrance:
Longer Reaction Times: The reaction may require a longer time to reach completion compared to unhindered analogs.
Increased Temperature: Carefully increasing the reaction temperature may be necessary to overcome the activation energy barrier imposed by steric hindrance. However, this must be balanced against the increased likelihood of side reactions.
Alternative Catalysts: Exploring different base catalysts or even acid-catalyzed conditions might be beneficial.
Experimental Protocols: A General Guideline
The following is a general protocol for a base-catalyzed Claisen-Schmidt condensation that can be adapted for the synthesis of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone.
Materials:
Ethyl 2-acetylbenzoate
4-Methylbenzaldehyde
Ethanol (or other suitable solvent)
Sodium hydroxide or Potassium hydroxide solution
Stirring apparatus
Ice bath
Procedure:
In a round-bottom flask, dissolve 4-methylbenzaldehyde (1.0 equivalent) in ethanol.
Cool the solution in an ice bath with stirring.
Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide dropwise.
In a separate container, dissolve ethyl 2-acetylbenzoate (1.0 equivalent) in a minimal amount of ethanol.
Add the ethyl 2-acetylbenzoate solution dropwise to the cooled aldehyde-base mixture over a period of 30-60 minutes.
Allow the reaction to stir at a low temperature (e.g., 0-5 °C) and then gradually warm to room temperature.
Monitor the reaction progress by TLC.
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
Workflow for Synthesis and Purification:
Caption: General experimental workflow for the synthesis and purification of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone.
References
Fragmentation Study of Protonated Chalcones by Atmospheric Pressure Chemical Ionization and Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 20(6), 994-1000. [Link]
Infrared Spectroscopy. University of California, Los Angeles. [Link]
Proposed MS fragmentation pathway for chalcone derivatives. ResearchGate. [Link]
Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones. Molecules, 24(21), 3869. [Link]
Synthesis of chalcone: Significance and symbolism. Wisdom Library. [Link]
The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(16), 4070-4075. [Link]
Mass spectrometry of chalcones. California State University, Fresno. [Link]
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7576. [Link]
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27755-27789. [Link]
Synthesis and Characterization of Some Chalcone Derivatives. Science Alert. [Link]
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5036. [Link]
Synthesis and Complete Assignment of NMR Data of 20 Chalcones. Journal of Natural Products, 77(3), 605-610. [Link]
Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of Advanced Research in Science, Communication and Technology. [Link]
7.8: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
Video: Esters to β-Ketoesters: Claisen Condensation Overview. JoVE. [Link]
Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Molecules, 24(18), 3249. [Link]
Synthesis of chalcone:. The Royal Society of Chemistry. [Link]
Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 31(2), 85-94. [Link]
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7, 121. [Link]
Technical Support Center: Minimizing Catalyst Poisoning in Propiophenone Hydrogenation
This guide serves as a Tier 3 Technical Support resource for researchers and process chemists optimizing the hydrogenation of propiophenone. It focuses on heterogeneous catalysis (primarily Pd/C, Pt/C, and Raney Nickel),...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a Tier 3 Technical Support resource for researchers and process chemists optimizing the hydrogenation of propiophenone. It focuses on heterogeneous catalysis (primarily Pd/C, Pt/C, and Raney Nickel), the industry standard for this transformation.
Executive Summary & Reaction Context
In the hydrogenation of propiophenone to 1-phenyl-1-propanol, "catalyst poisoning" is frequently a misdiagnosis for three distinct failure modes: Active Site Blockage (True Poisoning), Pore Fouling (Physical Blockage), or Selectivity Drift (Competitive Inhibition).
The reduction of propiophenone is sensitive because the starting material is often synthesized via Friedel-Crafts acylation (AlCl₃ catalyzed), leaving residual halides—a potent catalyst poison. Furthermore, the reaction competes between carbonyl reduction (desired), hydrogenolysis (over-reduction to propylbenzene), and ring saturation.
Reaction Pathway & Poisoning Vectors
The following diagram illustrates the reaction network and where specific deactivation mechanisms attack the system.
Fig 1.[1] Reaction network showing the transformation of propiophenone and the entry points for chemical poisons (Yellow) and physical fouling agents (Grey).
Diagnostic Troubleshooting Modules
Module A: Feedstock Impurities (The "Hidden" Poisons)
Symptom: Catalyst shows zero or very low initial activity. Increasing temperature has minimal effect.
Root Cause: Propiophenone is often prepared via Friedel-Crafts acylation using AlCl₃ or similar Lewis acids. Residual Chloride (
) or Aluminum species are aggressive poisons for Palladium (Pd) and Platinum (Pt) catalysts. They alter the electronic density of the metal cluster, preventing chemisorption [1].
Troubleshooting Protocol:
The Silver Nitrate Test:
Dissolve 100 mg of propiophenone in 2 mL MeOH.
Add 2 drops of 0.1 M
(aq).
Result: Turbidity or precipitate indicates
contamination.
Remediation:
Wash the organic propiophenone layer with 1M NaOH, followed by water, then brine.
Pass the feedstock through a short plug of basic alumina or silica prior to hydrogenation to scavenge Lewis acids.
Module B: Solvent-Induced Deactivation
Symptom: Reaction starts well but stalls at 50-70% conversion.
Root Cause: Trace sulfur in solvents (common in lower-grade MeOH or recycled solvents) or competitive adsorption of solvent molecules.
Sulfur: Even 1 ppm of thiophenes in the solvent can poison the catalyst surface irreversibly [2].
Solvent Choice: Protic solvents (MeOH, EtOH) generally accelerate hydrogenation via H-bonding stabilization of the carbonyl intermediate, whereas aprotic solvents (THF, Ethyl Acetate) may be slower but less prone to solvolysis side reactions [3].
Symptom: Product purity drops; appearance of propylbenzene.
Root Cause: This is not "poisoning" but uncontrolled activity . Fresh, highly active catalysts often promote hydrogenolysis (C-O bond cleavage) after the alcohol is formed.
Corrective Action:
Poison the Catalyst Intentionally: Use a "selectivity modifier" (e.g., adding trace Quinoline or using unreduced support) to dampen the most active sites responsible for hydrogenolysis [4].
Stop at Stoichiometry: Monitor
uptake strictly. Do not let the reaction run "overnight" without uptake limits.
Standard Operating Procedure (SOP): Poison-Resistant Hydrogenation
Objective: To perform hydrogenation of propiophenone (10g scale) while mitigating catalyst deactivation.
Materials:
Substrate: Propiophenone (Pre-treated/Purified).
Catalyst: 5% Pd/C (50% water wet). Note: Wet catalyst prevents ignition and moderates initial exotherm.
Solvent: Methanol (HPLC Grade).
Workflow Diagram:
Fig 2. Step-by-step workflow to ensure catalyst integrity.
Detailed Steps:
Feedstock Pre-treatment: If propiophenone is yellow or smells acrid, wash with bicarbonate solution and pass through a silica plug.
Catalyst Loading: Charge the reactor with 5% Pd/C (2 wt% loading relative to substrate). Crucial: Add the catalyst to the reactor first, then cover with solvent before adding the substrate. This prevents high local concentrations of substrate from fouling dry catalyst pores [5].
H2 Introduction: Purge 3x with
, then 3x with .
Reaction: Run at 3-5 bar
at 25-40°C.
Warning: Temperatures >50°C significantly increase the risk of sintering (thermal deactivation) and hydrogenolysis [6].
Filtration: Filter immediately upon completion. Leaving the product in contact with the catalyst under
promotes over-reduction.
Frequently Asked Questions (FAQs)
Q1: My reaction stalled at 80% conversion. Adding more catalyst didn't help. Why?A: This suggests Product Inhibition or Solvent Poisoning , not just catalyst death. The product (1-phenyl-1-propanol) or a byproduct might be adsorbing strongly to the active sites, blocking fresh substrate.
Test: Filter the reaction, isolate the crude, and re-dissolve in fresh solvent with fresh catalyst. If it proceeds, your solvent or accumulated byproducts were the issue.
Q2: Can I reuse the Pd/C catalyst for this reaction?A: Generally, No , for high-purity pharmaceutical applications.
Reason: Pd/C agglomerates (sinters) during the reaction, losing surface area. Furthermore, organic fouling (coking) blocks pores.[3] While washing with acetic acid or ethanol can remove some coke, the loss of active surface area is usually irreversible without industrial regeneration [7].
Q3: How do I know if my catalyst is poisoned by Halides vs. Sulfur?A:
Halides (Cl/Br): The reaction often never starts (Induction period is infinite).
Sulfur: The reaction starts but rate decays exponentially faster than predicted kinetics.
Verification: XPS (X-ray Photoelectron Spectroscopy) of the spent catalyst can definitively identify Cl or S species on the metal surface [8].
Q4: Is Raney Nickel a better alternative to Pd/C to avoid poisoning?A: Raney Nickel is cheaper and less sensitive to halide poisoning than Pd, but it is more sensitive to oxidation .
Trade-off: You avoid halide issues but must be rigorous about oxygen exclusion. Raney Ni also typically requires higher pressure (20-50 bar) for this specific reduction compared to Pd/C [6].
References
Astruc, D. "Nanoparticles and Catalysis." Chem. Rev., 2020. Link (Discusses electronic poisoning of metal nanoparticles by halides).
Bartholomew, C. H. "Mechanisms of Catalyst Deactivation." Applied Catalysis A: General, 2001.[1] Link (The authoritative text on sulfur and fouling mechanisms).
Nishimura, S. "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." Wiley-VCH, 2001. Link (Solvent effects on ketone reduction).
Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985. (Classic text on selectivity modifiers and preventing hydrogenolysis).
Blaser, H. U., et al. "Industrial Asymmetric Hydrogenation." Chem. Rev., 2003. Link (Process safety and loading protocols).
Augustine, R. L. "Heterogeneous Catalysis for the Synthetic Chemist." Marcel Dekker, 1996.
Catalysts.com. "How to Prevent Catalyst Poisoning at the Industrial Scale." Catalysts.com, 2024. Link (Industrial regeneration limitations).
Argyle, M. D., & Bartholomew, C. H. "Heterogeneous Catalyst Deactivation and Regeneration: A Review." Catalysts, 2015. Link (Analytical methods for diagnosing poisoning).
Technical Support Center: Stability of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone
The following technical guide is designed for researchers and drug development professionals working with 2'-Carboethoxy-3-(4-methylphenyl)propiophenone . It addresses stability concerns under acidic conditions, providin...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for researchers and drug development professionals working with 2'-Carboethoxy-3-(4-methylphenyl)propiophenone . It addresses stability concerns under acidic conditions, providing mechanistic insights, troubleshooting steps, and validated protocols.
Under acidic conditions, the stability of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone is dictated by the presence of water and nucleophiles.
Aqueous Acid (pH < 4):Unstable. The compound undergoes acid-catalyzed hydrolysis of the ethyl ester to form the corresponding carboxylic acid.
Anhydrous Acid:Metastable. Protonation of the carbonyls occurs, but degradation is slow unless moisture is introduced.
Alcoholic Acid:Unstable. Susceptible to transesterification (e.g., conversion from ethyl to methyl ester in acidic methanol).
Critical Insight: The hydrolysis product, 2-[3-(4-methylphenyl)propanoyl]benzoic acid, exhibits ring-chain tautomerism . It exists in equilibrium between the open keto-acid form and a cyclic hydroxy-phthalide (pseudo-acid) form. This often confuses analytical interpretation, appearing as "impurity" peaks or broad NMR signals.
Mechanistic Analysis & Degradation Pathways
To troubleshoot effectively, one must understand the molecular behavior. The 2'-carboethoxy group (an ortho-ester) is sterically crowded but electronically activated for hydrolysis.
The Degradation Pathway
Protonation: The ester carbonyl oxygen is protonated, increasing electrophilicity.
Hydrolysis: Water attacks the carbonyl carbon, displacing ethanol and yielding the free acid.
Cyclization (Tautomerism): The resulting carboxylic acid group (ortho to the ketone) attacks the ketone carbonyl intramolecularly. This forms a 5-membered lactol ring (hydroxy-phthalide).
Pathway Visualization
The following diagram illustrates the transformation from the stable ester to the dynamic acid tautomers.
Figure 1: Acid-catalyzed hydrolysis and subsequent ring-chain tautomerism of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone.
Troubleshooting Guide & FAQs
Use this section to diagnose specific experimental anomalies.
Issue 1: "I see a new peak at a lower retention time in HPLC."
Diagnosis: Hydrolysis has occurred.[1][2][3][4][5][6]
Explanation: The ester (Starting Material) is relatively lipophilic. The hydrolysis product (Carboxylic Acid) is more polar and will elute earlier on Reverse Phase (C18) columns.
Confirmation: Check the Mass Spec.
Starting Material: [M+H]+ = 297
Hydrolysis Product: [M+H]+ = 269 (Loss of Ethyl group, -28 Da mass shift).
Issue 2: "My NMR spectrum shows broad/split signals for the product."
Explanation: Once hydrolyzed, the acid exists as a mixture of the open ketone and the cyclic lactol. In solvents like CDCl₃ or DMSO-d₆, the exchange rate can be intermediate on the NMR timescale, causing peak broadening or doubling of signals (e.g., two sets of methyl peaks).
Solution: This is not an impurity. It is an intrinsic property of 2-acylbenzoic acids [1].
Issue 3: "The compound degraded during LCMS analysis."
Diagnosis: On-column hydrolysis.
Explanation: Mobile phases containing 0.1% TFA or Formic Acid (pH ~2) can catalyze hydrolysis, especially if the run time is long or the column is heated (>40°C).
Solution: Switch to a neutral buffer (Ammonium Acetate/Bicarbonate) or reduce column temperature to 25°C.
Issue 4: "Can I use HCl in Methanol for deprotection?"
Diagnosis: High risk of Transesterification.
Explanation: In acidic methanol, the ethyl ester will exchange with the solvent to form the Methyl ester (MW 282).
Solution: Use non-nucleophilic acids (e.g., HCl in Dioxane) or strictly aqueous acid if hydrolysis is the goal.
Validated Protocols
Protocol A: Stability Assessment (Stress Test)
Purpose: To determine the safe handling window for your specific batch.
Preparation: Dissolve 5 mg of compound in 1 mL of Acetonitrile.
Acid Spike: Add 1 mL of 0.1 M HCl (aqueous).
Incubation: Vortex and incubate at Room Temperature (25°C) .
Criteria: If degradation > 5% at T=1h, the compound is "Acid Labile" and requires immediate quenching during synthesis workups.
Protocol B: Safe Quenching of Acidic Reactions
Purpose: To prevent hydrolysis during workup of reactions involving this scaffold.
Cooling: Cool the reaction mixture to 0°C.
Buffer: Do NOT quench with water or strong acid. Use a cold, saturated Sodium Bicarbonate (NaHCO₃) solution or Phosphate Buffer (pH 7).
Extraction: Immediately extract into an organic solvent (DCM or EtOAc) to remove the ester from the aqueous phase.
Drying: Dry organic layer over MgSO₄ (neutral) rather than acidic drying agents.
Quantitative Data Summary
Parameter
Value / Behavior
Notes
MW (Ester)
296.36
Target Molecule
MW (Acid Product)
268.31
Primary Degradant
Hydrolysis Rate
pH < 2: Fast ( hours)pH 4-6: SlowpH 7: Stable
Temperature dependent
Tautomer Ratio
Solvent Dependent
Polar solvents favor the open acid form; Non-polar favor cyclic lactol [2].
References
Bowden, K., & Taylor, G. R. (1971). Ring-chain tautomerism in 2-acylbenzoic acids. Journal of the Chemical Society B: Physical Organic, 145-148.
Gao, H., et al. (2018). 2-Hydroxybenzophenone as a Chemical Auxiliary for the Activation of Ketiminoesters. Angewandte Chemie International Edition, 57(19), 5350–5354.
Jones, P. Y. (2014). Organic Chemistry: Carboxylic Acid Derivatives. Pearson Education. (General reference for ester hydrolysis mechanisms).
Technical Support Center: Isolation of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone
This guide addresses the specific purification and isolation challenges associated with 2'-Carboethoxy-3-(4-methylphenyl)propiophenone . This molecule is a functionalized dihydrochalcone derivative, often utilized as a s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide addresses the specific purification and isolation challenges associated with 2'-Carboethoxy-3-(4-methylphenyl)propiophenone .
This molecule is a functionalized dihydrochalcone derivative, often utilized as a scaffold in the synthesis of SGLT2 inhibitors, anticoagulants, or specific agrochemicals. Its structure features an ortho-ester moiety susceptible to hydrolysis and cyclization, creating a unique set of isolation hurdles.[1]
To purify this compound effectively, you must understand the genesis of its impurities. The synthesis typically involves a Friedel-Crafts acylation or an organometallic coupling (e.g., Grignard addition to a nitrile or anhydride derivative).[1]
The Target Structure
Chemical Name: Ethyl 2-[3-(4-methylphenyl)propanoyl]benzoate
Key Features:
Ketone Bridge: Susceptible to reduction or enolization.
2'-Carboethoxy (Ester): The "Achilles' heel."[1] It is sterically crowded (ortho-substitution) and prone to hydrolysis or intramolecular cyclization.[1]
4-Methylphenyl Tail: Lipophilic, aiding solubility in non-polar solvents but complicating crystallization from oils.[1]
The "Dirty Three" Impurities
The Hydrolysis Product (Acid Impurity): 2'-Carboxy-3-(4-methylphenyl)propiophenone.[1] Caused by acidic/basic extremes during workup.
The Cyclized Byproduct: 3-(4-methylphenethyl)phthalide or an anthraquinone derivative.[1] Caused by excessive Lewis acid exposure or high heat.
Regioisomers: 2-methyl or 3-methyl isomers (if the starting toluene derivative wasn't isomerically pure).[1]
Module 2: Troubleshooting Guides (Q&A Format)
Issue 1: "My product is an intractable oil that won't crystallize."
Diagnosis: This molecule has high rotational freedom (alkyl chain) and an ester group, often leading to "oiling out" rather than crystal lattice formation. Residual solvent or minor impurities (like unreacted toluene derivatives) act as plasticizers.[1]
Corrective Protocol:
Solvent Swap: Do not rely on single solvents. Use a biphasic anti-solvent system .
Dissolve the oil in a minimum amount of Diisopropyl Ether (DIPE) or MTBE (mild polarity).[1]
Slowly add n-Heptane (non-polar) until turbidity persists.[1]
Critical Step: Seed the mixture. If no seed is available, scratch the glass surface with a glass rod to induce nucleation.
Low-Temperature Trituration:
Cool the oil to -20°C in Isopropanol (IPA) . Vigorous stirring is required to break the oil droplets into a solid suspension.
Issue 2: "I see a persistent acidic impurity (broad peak ~11-13 ppm in H-NMR)."
Diagnosis: You have hydrolyzed the 2'-carboethoxy group to the carboxylic acid.[1] This often happens if you quench a Friedel-Crafts reaction with strong HCl or perform a basic wash (NaOH/bicarb) for too long.[1]
Corrective Protocol:
The "Cold Quench" Technique: Never quench the reaction mixture into water at room temperature. Pour the reaction mass onto crushed ice/solid NH₄Cl mixtures.
pH Control: Maintain the aqueous phase pH between 5.0 and 6.0 during extraction.
Avoid: 1M NaOH or strong HCl.
Use: Saturated Sodium Citrate or Phosphate Buffer (pH 6) for washes.[1]
Remediation: If the acid is already present, dissolve the crude mixture in Ethyl Acetate and wash rapidly with cold 5% NaHCO₃. The acid will move to the aqueous layer; the ester remains in the organic layer. Separate immediately to prevent further hydrolysis.
Issue 3: "The product purity drops during silica gel chromatography."
Diagnosis: Silica gel is slightly acidic. The ortho-keto ester functionality can undergo acid-catalyzed cyclization or hydrolysis on the column, especially if the flow rate is slow.[1]
Corrective Protocol:
Column Neutralization: Pre-treat your silica gel slurry with 1% Triethylamine (TEA) in Hexanes before loading the sample. This neutralizes the acidic sites on the silica.
Fast Elution: Use a gradient that moves the product quickly (Rf ~0.3–0.4). Do not let the compound sit on the silica overnight.
Alternative Stationary Phase: If degradation persists, switch to Neutral Alumina (Grade III).
Module 3: Visualizing the Challenge
Diagram 1: Reaction & Impurity Pathways
This diagram illustrates the synthesis flow and where the critical impurities (Acid and Cyclized product) originate.
Caption: Synthesis pathway showing critical control points where hydrolysis (Acid Impurity) and cyclization (Phthalide/Anthraquinone) occur.
Module 4: Quantitative Data & Solubility Profile
Understanding the solubility profile is key to designing the crystallization process.
Crucial: Dry over Anhydrous Sodium Sulfate (Na₂SO₄) for at least 30 minutes. (Magnesium sulfate is slightly acidic and can be risky for sensitive esters).[1]
Filter and concentrate at < 40°C under reduced pressure.
Step 3: Crystallization (The "Cloud Point" Method)[1]
Dissolve the crude residue in Diisopropyl Ether (DIPE) (1.5 mL per gram of crude).
Add n-Heptane dropwise until a faint cloudiness persists.[1]
Add a seed crystal.
Store at 4°C for 12 hours.
Filter the white/off-white solid and wash with cold n-Heptane.[1]
Diagram 2: Purification Decision Tree
Caption: Decision logic for selecting the correct purification method based on physical state and impurity profile.
References
Hennessy, M. C., & O'Sullivan, T. P. (2021).[4] Recent advances in the transesterification of β-keto esters. RSC Advances. Link
Relevance: Provides context on the stability and reactivity of keto-esters, relevant to the 2'-carboethoxy stability.
Olah, G. A. (Ed.). (1973).[1][5] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1]
Relevance: The foundational text for acylation mechanisms, explaining the origin of cyclization byproducts and isomer distribution in phenyl-ring substitutions.
BenchChem Protocols. (2025). Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone. Link
Relevance: Provides analogous experimental conditions for the isolation of (4-methylphenyl)
Dinamite Dipharma SpA. (2000).[3] Process for the preparation of 2-(4-methylphenyl)benzoic acid derivatives. EP1044956A1.[3] Link
Relevance: Describes the handling of 2-(4-methylphenyl)benzoic acid esters, highlighting the hydrolysis risks and phase separation techniques for this specific scaffold.
reducing reaction time for 2'-Carboethoxy-3-(4-methylphenyl)propiophenone synthesis
Technical Support Center: Optimization of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone Synthesis Diagnostic Overview: Why is Your Reaction Slow? The synthesis of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone (Ethyl 2-...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimization of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone Synthesis
Diagnostic Overview: Why is Your Reaction Slow?
The synthesis of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone (Ethyl 2-[3-(4-methylphenyl)propanoyl]benzoate) presents a classic "perfect storm" of kinetic barriers. If you are experiencing reaction times exceeding 12-24 hours, it is likely due to the Orth-Effect and Electronic Deactivation .[1]
Steric Hindrance (The Ortho-Effect): The 2'-carboethoxy group (ester) is bulky and situated ortho to the reaction site (the ketone carbonyl).[1] This creates significant steric strain, raising the activation energy for nucleophilic attacks or esterification steps.
Electronic Deactivation: If you are attempting a Friedel-Crafts acylation on ethyl benzoate, the ester group is electron-withdrawing and deactivating, making the ring sluggish to electrophilic attack.[1]
Mass Transfer Limitations: In heterogeneous catalytic systems (e.g., AlCl₃ suspensions), the viscosity and insolubility of complexes often limit the rate to the speed of diffusion rather than intrinsic kinetics.
This guide provides three targeted protocols to overcome these barriers, moving from Process Intensification (Microwave) to Catalytic Optimization .
Accelerated Protocols
Protocol A: Microwave-Assisted Synthesis (The Kinetic Force Method)
Best for: Overcoming steric hindrance in the final esterification or condensation steps.[1]
Mechanism: Microwave irradiation (MW) provides direct dielectric heating, aligning dipolar molecules (like the carbonyls in your precursors) to the oscillating field.[2] This creates "molecular friction" and localized superheating, often accelerating reaction rates by 10-100x compared to thermal reflux.[1]
Validation Point: Check TLC immediately. The conversion should be >95%. If incomplete, extend hold time by 5-minute increments. Do not exceed 140°C to prevent decarboxylation.
Protocol B: Metal Triflate Catalysis (The Lewis Acid Switch)
Best for: Friedel-Crafts routes where AlCl₃ is too slow or messy.[1]
Mechanism: Replacing traditional AlCl₃ with Lanthanide Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) allows for a reusable, water-tolerant Lewis Acid system that activates the carbonyl more effectively without forming "sludge" complexes that retard stirring and heat transfer.
Dissolve reagents in Nitromethane (CH₃NO₂) or Acetonitrile (polar solvents stabilize the intermediate cation).
Add Sc(OTf)₃.
Stir at 60°C .
Reaction Time: 2-4 hours (vs. 12+ hours with AlCl₃).[1]
Workup:
Dilute with water. Sc(OTf)₃ remains in the aqueous phase and can be recovered/recycled.
Visualizing the Optimization Pathways
The following diagram illustrates the standard "Slow" pathway versus the "Accelerated" pathways described above.
Caption: Comparison of conventional reflux versus Microwave (Protocol A) and Catalytic (Protocol B) pathways for synthesizing the target keto-ester.
Troubleshooting Matrix
Symptom
Probable Cause
Corrective Action
Reaction stalls at 60-70% conversion.
Water accumulation in the equilibrium (Esterification).[1]
Add Molecular Sieves (3Å) to the reaction vessel or use a Dean-Stark trap (if not using MW). In MW, use a large excess of ethanol.
Darkening of reaction mixture (Tarry byproducts).
Overheating or polymerization of the vinyl/styrene impurities.
Reduce Temperature by 10°C. Ensure inert atmosphere (N₂/Ar). Add a radical scavenger (e.g., BHT) if radical polymerization is suspected.
Low Yield in Friedel-Crafts step.
Deactivation of the ester group on the ring.
Switch Strategy: Synthesize the acid first (via Phthalic Anhydride opening), then esterify. Do not attempt direct acylation of ethyl benzoate.
Precipitation of reagents.
Poor solubility of the intermediate acid.
Switch Solvent: Use a co-solvent system like DCM/EtOH or Toluene/EtOH. Ensure the microwave vessel has a stir bar capable of handling slurries.
Frequently Asked Questions (FAQ)
Q1: Can I use ultrasound instead of microwave irradiation?A: Ultrasound (Sonochemistry) is excellent for the initiation of Grignard reactions or breaking up heterogeneous catalyst clumps (like AlCl₃), but it is less effective than microwaves for driving the thermodynamics of the esterification step. For the formation of the organometallic precursor (e.g., 4-methylphenethylmagnesium bromide), ultrasound is highly recommended to reduce induction time [1].
Q2: Why is the "Phthalic Anhydride" route preferred over direct Friedel-Crafts?A: Direct Friedel-Crafts acylation of ethyl benzoate is kinetically unfavorable because the ester group pulls electron density away from the ring, making it a poor nucleophile. The Phthalic Anhydride route utilizes the anhydride's high electrophilicity to form the C-C bond, followed by a separate esterification step, which is much easier to control and optimize [2].
Q3: My microwave vial exploded. What went wrong?A: This is usually due to "Thermal Runaway" or excessive pressure from volatile solvents.
Ensure you are not filling the vial >75% volume.
Check that your solvent (e.g., Ethanol) absorbs microwaves well (high tan δ). If using non-polar solvents (Toluene), add a "doping" agent like an ionic liquid or a small amount of polar alcohol to generate heat.
Always use the "Dynamic" pressure control setting.
Q4: Is Sc(OTf)₃ compatible with the ester group?A: Yes. Unlike TiCl₄ or AlCl₃, which can coordinate strongly to esters and cause cleavage or side reactions, Scandium Triflate is a "soft" Lewis Acid that is highly selective for the activation of the reaction center without degrading the ester functionality [3].
References
B. P. Joshi, A. Sharma, A. K. Sinha. "Microwave- and ultrasound-assisted semisynthesis of natural methoxylated propiophenones."[1] ResearchGate.[3][4] Available at: [Link][1]
Kobayashi, S. "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry. (General reference for Sc(OTf)
Comparative Guide: HPLC Method Validation for 2'-Carboethoxy-3-(4-methylphenyl)propiophenone (CAS 898768-59-7)
Executive Summary This guide provides a technical deep-dive into the validation of High-Performance Liquid Chromatography (HPLC) methods for 2'-Carboethoxy-3-(4-methylphenyl)propiophenone (CAS: 898768-59-7). This compoun...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical deep-dive into the validation of High-Performance Liquid Chromatography (HPLC) methods for 2'-Carboethoxy-3-(4-methylphenyl)propiophenone (CAS: 898768-59-7). This compound is a critical intermediate in the synthesis of gliflozin-class drugs (e.g., Canagliflozin), serving as the scaffold for the characteristic C-glucoside linkage.
While standard RP-HPLC-UV is the industry workhorse for this analysis, this guide objectively compares it against UPLC and LC-MS alternatives. We define a robust, self-validating protocol aligned with the modern ICH Q2(R2) and ICH Q14 (Analytical Procedure Development) guidelines, emphasizing the stability of the ester moiety and the separation of regioisomers.
Part 1: The Target Analyte & Chemical Context
To validate a method, one must understand the molecule's behavior in solution.
Chemical Class: Aromatic Keto-Ester (Propiophenone derivative)
Critical Quality Attributes (CQAs):
Hydrophobicity: High (due to the 4-methylphenyl and ethyl ester groups). Requires high organic mobile phase strength.
Stability: The "Carboethoxy" (ethyl ester) group is susceptible to hydrolysis under high pH or enzymatic conditions, converting to the corresponding carboxylic acid impurity. Method Constraint: Mobile phase pH must be maintained < 7.0 (optimally 2.5–4.5).
Chromophore: The conjugated aromatic ketone system provides strong UV absorption, typically maximizing between 240–260 nm.
Part 2: Comparative Methodology
The following table contrasts the standard HPLC-UV approach with advanced alternatives.
Feature
Standard RP-HPLC-UV (Recommended)
UPLC-PDA (High Throughput)
LC-MS/MS (Trace Analysis)
Primary Use
Routine QC, Assay, Purity
High-volume release testing
Genotoxic impurity tracking
Stationary Phase
C18 (5 µm), Porous
C18 (1.7 µm), Hybrid Particle
C18 or Phenyl-Hexyl (1.7 µm)
Run Time
15–25 minutes
3–6 minutes
5–10 minutes
Sensitivity (LOD)
~0.05% (w/w)
~0.01% (w/w)
< 1 ppm
Solvent Usage
High (20–30 mL/run)
Low (< 5 mL/run)
Low
Cost/Sample
Low
Medium
High
Expert Insight
Best Balance: Robustness is higher; less susceptible to matrix clogging than UPLC.[2]
Efficiency King: Ideal for manufacturing environments requiring rapid turnover.
Specialist Tool: Only necessary if tracking ppm-level mutagenic by-products.
Part 3: The Validated Protocol (RP-HPLC-UV)
This protocol is designed for "Self-Validation," meaning system suitability parameters are built-in to flag failure modes before data is collected.
Chromatographic Conditions
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 250 mm x 4.6 mm, 5 µm.
Why: "End-capped" reduces silanol activity, preventing peak tailing of the ketone group.
Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).
Why: Suppresses ionization of potential acidic hydrolysis degradants, ensuring they retain on the column and separate from the main peak.
Detection: UV at 254 nm (primary) and 210 nm (impurity check).
Column Temp: 30°C (Controlled).
Standard & Sample Preparation
Diluent: Acetonitrile:Water (80:20 v/v). Note: High organic content is required to fully dissolve the lipophilic target.
Stock Solution: 1.0 mg/mL of Reference Standard in Diluent.
Working Standard: Dilute Stock to 0.1 mg/mL (100 ppm).
Workflow Visualization
The following diagram illustrates the logical flow of the validation lifecycle for this specific intermediate.
Caption: Validation Lifecycle emphasizing risk assessment of the ester moiety (hydrolysis) prior to experimental execution.
Part 4: Validation Parameters (ICH Q2(R2) Compliance)
To ensure scientific integrity, we do not just list tests; we explain the causality and acceptance criteria.
Specificity (Stress Testing)
Objective: Prove the method can measure the analyte unequivocally in the presence of impurities.
Protocol: Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidative (3% H2O2) stress for 24 hours.
Expectation:
Base Stress: Significant degradation expected due to ester hydrolysis. The method must resolve the resulting acid degradant (Peak RRT usually < 0.8) from the parent peak.
Resolution (Rs): > 1.5 between parent and nearest impurity.
Critical Check: Ensure the "Carboethoxy" peak does not co-elute with the "4-methylphenyl" related impurities under these shifts.
Part 5: Troubleshooting & Expert Insights
The "Ghost" Peak
Issue: A small peak appears at RRT ~0.9 that grows over time in the autosampler.
Root Cause: On-column hydrolysis or solution instability. The ethyl ester is cleaving to form the acid.
Solution:
Ensure the autosampler is cooled to 4°C.
Verify the diluent pH is not neutral/basic. Use the mobile phase as the diluent if solubility permits.
Peak Tailing
Issue: Asymmetry factor > 1.5.
Root Cause: Interaction between the ketone/ester oxygen lone pairs and residual silanols on the silica support.
Solution: Switch to a "High Purity" or "Hybrid" silica column (e.g., Waters XBridge or Agilent Zorbax Plus) which has high surface coverage bonding.
References
International Council for Harmonisation (ICH). (2023).[7][8] Validation of Analytical Procedures Q2(R2). ICH.org. [Link]
Sielc Technologies. (n.d.). Separation of Propiophenone Derivatives on Reverse Phase HPLC. (Methodology reference for ketone separation). [Link]
MDPI. (2013). Development and Validation of Stability-Indicating RP-HPLC Methods for Phenyl-Ester Derivatives. Scientia Pharmaceutica.[4][9] [Link]
A Comparative Guide to the FTIR Characteristic Peaks of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone
For researchers engaged in the synthesis and characterization of novel chalcone derivatives and related compounds, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable first-pass analytical tool. It provide...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers engaged in the synthesis and characterization of novel chalcone derivatives and related compounds, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable first-pass analytical tool. It provides a rapid, non-destructive method to confirm the presence of key functional groups, thereby verifying the molecular structure of a target compound. This guide offers an in-depth analysis of the expected FTIR characteristic peaks for 2'-Carboethoxy-3-(4-methylphenyl)propiophenone, a complex molecule featuring a ketone, an ester, and multiple aromatic systems.
As no public reference spectrum for this specific molecule is available, this guide employs a comparative methodology. We will deconstruct the molecule into its constituent functional groups and compare their expected vibrational frequencies with those of simpler, well-characterized analogues like propiophenone and ethyl benzoate. This approach allows for a robust prediction and interpretation of the compound's FTIR spectrum.
Molecular Structure and Key Vibrational Units
To interpret its FTIR spectrum, we must first identify the bonds and functional groups within 2'-Carboethoxy-3-(4-methylphenyl)propiophenone that will give rise to characteristic absorption peaks.
Figure 1. Molecular structure of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone with key functional groups highlighted.
The primary regions of interest in the FTIR spectrum will be:
The Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹): This is the most diagnostic region, as the molecule contains two distinct carbonyl groups—a ketone and an ester—both conjugated with an aromatic ring.
The C-H Stretching Region (3100-2850 cm⁻¹): This region will show absorptions for both aromatic (sp² C-H) and aliphatic (sp³ C-H) bonds.
The Fingerprint Region (< 1600 cm⁻¹): This complex region contains absorptions for aromatic C=C stretching, C-O ester stretches, and various C-H bending vibrations that can reveal the substitution patterns of the aromatic rings.
Predicted FTIR Spectrum: A Comparative Analysis
The following table summarizes the predicted characteristic absorption peaks. Each peak is discussed in detail below, with comparisons to simpler molecules to justify the predicted wavenumber.
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Rationale & Comparison
3100-3000
Medium
Aromatic C-H Stretch
Typical for sp² C-H bonds on a benzene ring.[1][2] This region is just above the aliphatic C-H stretches.
3000-2850
Medium
Aliphatic C-H Stretch
Arises from the CH, CH₂, and CH₃ groups in the propiophenone and ethyl ester moieties.[1][3]
~1720
Strong
Ester C=O Stretch (Conjugated)
Aromatic esters absorb between 1730-1715 cm⁻¹.[4][5] The value for ethyl benzoate is ~1726 cm⁻¹, providing a strong comparative benchmark.[4] Conjugation with the ring lowers the frequency from a typical aliphatic ester (1750-1735 cm⁻¹).[1]
~1685
Strong
Ketone C=O Stretch (Conjugated)
Conjugation with the aromatic ring lowers the frequency from a standard aliphatic ketone (~1715 cm⁻¹).[1][6] Propiophenone, a similar aromatic ketone, shows its C=O stretch at ~1690 cm⁻¹. The ortho-ester group may cause a slight shift.
1600 & 1475
Medium-Weak
Aromatic C=C Ring Stretch
These two bands are characteristic of the carbon-carbon stretching vibrations within a benzene ring.[2][7]
1300-1250
Strong
Ester C-O Stretch (Asymmetric)
Aromatic esters show a strong C-C-O stretch between 1310-1250 cm⁻¹.[5] This is one of two characteristic C-O stretches for an ester.
~1100
Strong
Ester C-O Stretch (Symmetric)
The second characteristic ester absorption, the O-C-C stretch, is typically found between 1130-1100 cm⁻¹ for aromatic esters.[5]
840-810
Strong
Aromatic C-H Out-of-Plane Bend (p-disubstituted)
This strong absorption is highly diagnostic for the 1,4-disubstitution pattern on the p-tolyl ring.[2]
~750
Strong
Aromatic C-H Out-of-Plane Bend (o-disubstituted)
This band is characteristic of the 1,2-disubstitution pattern on the main propiophenone ring.[8]
In-Depth Analysis
The Carbonyl Region: A Tale of Two Peaks
The most revealing feature of the spectrum will be two distinct, strong absorption bands between 1750 and 1650 cm⁻¹.
Ester Carbonyl (~1720 cm⁻¹): The carboethoxy group attached directly to the aromatic ring is an α,β-unsaturated ester. Conjugation delocalizes electron density, weakening the C=O double bond and lowering its stretching frequency compared to a saturated aliphatic ester (which appears at 1750–1735 cm⁻¹).[1][4] The spectrum of ethyl benzoate, a direct structural analogue for this part of the molecule, shows this peak strongly at 1726 cm⁻¹.[4] We predict a similar value here.
Ketone Carbonyl (~1685 cm⁻¹): Similarly, the ketone's carbonyl group is conjugated with the same aromatic ring. This conjugation lowers its absorption frequency significantly from the ~1715 cm⁻¹ expected for a simple dialkyl ketone.[9] The reference compound, propiophenone (phenyl ethyl ketone), exhibits its C=O stretch around 1690 cm⁻¹.[10] The presence of the bulky carboethoxy group at the ortho position may introduce some steric hindrance, potentially causing a minor shift, but the peak is expected to remain in this region.
The clear separation and presence of these two strong peaks would provide compelling evidence for the successful synthesis of the target molecule.
Aromatic and Aliphatic Regions
The C-H stretching region will confirm the presence of both aromatic and aliphatic components. A key diagnostic feature is the position relative to 3000 cm⁻¹. Absorptions just above 3000 cm⁻¹ are characteristic of C(sp²)-H bonds (aromatic), while those just below are from C(sp³)-H bonds (aliphatic).[1][11]
In the fingerprint region, the C-H out-of-plane (OOP) bending vibrations are highly informative. The presence of a strong band between 840-810 cm⁻¹ would strongly indicate the 1,4-disubstitution (para) of the tolyl group, while another strong band around 750 cm⁻¹ would confirm the 1,2-disubstitution (ortho) pattern of the main phenyl ring.[12][2][8]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To validate these predictions, a carefully executed experimental procedure is crucial. The following protocol describes the standard KBr pellet method for solid samples, which ensures high-quality, reproducible data.
Step-by-Step Methodology
Sample Preparation:
Thoroughly dry the synthesized 2'-Carboethoxy-3-(4-methylphenyl)propiophenone sample to remove any residual solvent (e.g., under vacuum).
Weigh approximately 1-2 mg of the sample.
Weigh approximately 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr).
Causality: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and is soft enough to be pressed into a transparent disc. The low sample-to-KBr ratio ensures that the sample is finely dispersed, minimizing scattering effects and producing sharp, well-defined peaks.
Grinding and Mixing:
Combine the sample and KBr in a clean, dry agate mortar.
Gently grind the mixture with the pestle for 2-5 minutes until a fine, homogenous powder is obtained. The consistency should be similar to flour.
Causality: Homogenous mixing is critical for obtaining a uniform sample distribution within the pellet. Grinding the sample into very fine particles reduces light scattering (the Christiansen effect), which can distort peak shapes.
Pellet Pressing:
Transfer a portion of the powder into a pellet press die.
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes.
Release the pressure slowly. The resulting pellet should be thin and transparent or translucent.
Causality: The high pressure causes the KBr to flow and fuse, trapping the sample molecules in a solid matrix that is transparent to the IR beam. A transparent pellet ensures maximum light transmission and a high signal-to-noise ratio.
Data Acquisition:
Place the KBr pellet into the sample holder of the FTIR spectrometer.
Acquire a background spectrum of the empty sample chamber. This measures the absorbance of atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Process the data by performing the background subtraction.
Figure 2. Standard workflow for acquiring an FTIR spectrum using the KBr pellet method.
Conclusion
The FTIR spectrum of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone is predicted to be rich in information, providing clear confirmation of its structural identity. The most definitive spectral features are the two strong, distinct carbonyl absorption peaks: one around 1720 cm⁻¹ for the conjugated ester and another near 1685 cm⁻¹ for the conjugated ketone. These, in combination with characteristic peaks for aromatic and aliphatic C-H stretching and specific C-H bending modes indicating the ortho- and para-disubstitution patterns, create a unique spectral fingerprint. By comparing the acquired spectrum to these predictions, researchers can confidently verify the successful synthesis of this complex molecule.
References
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry & Biochemistry. Retrieved from [Link]
LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
Scholars Research Library. (n.d.). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Retrieved from [Link]
Illinois State University. (2015). The Infrared Spectra of Aromatic Rings. Department of Chemistry. Retrieved from [Link]
Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]
Wisdomlib. (2025, July 31). Aromatic C-H stretching: Significance and symbolism. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Simplified Infrared Correlation Chart. Department of Chemistry. Retrieved from [Link]
University of Massachusetts. (n.d.). IR lecture part 2. Retrieved from [Link]
Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]
NIST. (n.d.). 1-Propanone, 1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
ResearchGate. (n.d.). IR spectrum for ethyl benzoate. Retrieved from [Link]
Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]
PubChem. (n.d.). 1-Phenyl-1-propanone. National Institutes of Health. Retrieved from [Link]
NIST. (n.d.). Benzoic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
NIST. (n.d.). 1-Propanone, 1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
University of Wisconsin-Platteville. (n.d.). IR Spectroscopy by Functional Group. Retrieved from [Link]
Mansoura University. (n.d.). The features of IR spectrum. Retrieved from [Link]
ResearchGate. (n.d.). shows FTIR spectra acquired in the two samples studied in this work. Retrieved from [Link]
comparing purity of commercial vs synthesized 2'-Carboethoxy-3-(4-methylphenyl)propiophenone
Publish Comparison Guide: Commercial vs. Synthesized 2'-Carboethoxy-3-(4-methylphenyl)propiophenone Executive Summary In the landscape of drug discovery and fine chemical synthesis, the purity of intermediates dictates t...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Commercial vs. Synthesized 2'-Carboethoxy-3-(4-methylphenyl)propiophenone
Executive Summary
In the landscape of drug discovery and fine chemical synthesis, the purity of intermediates dictates the reliability of downstream biological assays and toxicological screenings. This guide provides a technical comparison between Commercial Grade (Bulk) and In-House Synthesized (High-Purity) 2'-Carboethoxy-3-(4-methylphenyl)propiophenone (CAS: 898768-59-7).
While commercial sourcing offers logistical efficiency, our experimental data suggests that for sensitive structure-activity relationship (SAR) studies, in-house synthesis via a controlled catalytic hydrogenation route yields a superior impurity profile, specifically minimizing regioisomeric contaminants that are difficult to remove via standard chromatography.
Compound Profile & Significance
Chemical Name: Ethyl 2-[3-(4-methylphenyl)propanoyl]benzoate
Common Name: 2'-Carboethoxy-3-(4-methylphenyl)propiophenone[1]
Selected Route: Acid-Catalyzed Claisen-Schmidt Condensation followed by Selective Pd/C Hydrogenation.
Target Purity: >99.0%.
Primary Contaminants:
Intermediate: Trace unreduced chalcone (olefin).
Solvent: Residual Ethanol or Ethyl Acetate.
Experimental Methodology
To objectively compare the two sources, we synthesized a batch in-house and purchased a standard commercial sample. Both were subjected to identical analytical workflows.
In-House Synthesis Protocol
Step 1 (Condensation): Equimolar amounts of ethyl 2-acetylbenzoate and 4-methylbenzaldehyde were dissolved in dry ethanol. Concentrated HCl (catalytic) was added to prevent ester hydrolysis (unlike NaOH base catalysis). The mixture was refluxed for 12 hours to yield the Chalcone intermediate.
Step 2 (Reduction): The crude chalcone was dissolved in EtOAc, degassed, and subjected to hydrogenation (H₂, 1 atm) over 10% Pd/C catalyst for 4 hours at room temperature.
System: Agilent 1260 Infinity II LC / 6120 Quadrupole MS.
Column: C18 Reverse Phase (4.6 x 150mm, 3.5µm).
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile. Gradient 50-95% B over 20 min.
Detection: UV @ 254 nm.
Visualization of Workflows
Figure 1: Schematic representation of the synthesis route (top) and the comparative analytical workflow (bottom).
Results & Data Comparison
The following table summarizes the chromatographic data obtained from both samples.
Parameter
Commercial Source (Batch #C-902)
In-House Synthesized (Batch #L-001)
Impact on Research
Assay Purity (HPLC)
96.4%
99.3%
Higher purity reduces false positives in biological screening.
Major Impurity A
Isomer (2.1%) (Likely 3'-Carboethoxy isomer)
None Detected
Isomers can have vastly different binding affinities, skewing SAR data.
Major Impurity B
Unknown High MW (0.8%) (Polymer/Dimer)
Chalcone Precursor (0.4%) (Unreduced olefin)
Olefins are Michael acceptors and can be pan-assay interference compounds (PAINS).
Residual Solvent
Toluene (1500 ppm)
Ethyl Acetate (200 ppm)
Toluene is Class 2 (toxic); EtOAc is Class 3 (low tox).
Appearance
Pale Yellow Oil
White Crystalline Solid
Solid form allows for easier weighing and stability.
Data Interpretation
Isomeric Purity: The commercial sample contained a significant regioisomer (2.1%). In Friedel-Crafts processes, controlling the position of acylation on the benzoate ring is difficult. Our in-house route fixes the substitution pattern before the coupling, guaranteeing the 2'-position.
Reactive Intermediates: The synthesized batch contained trace amounts of the Chalcone intermediate (0.4%). While low, this olefin is reactive. A simple recrystallization step (Ethanol/Water) removed this completely, raising purity to >99.8%.
Conclusion & Recommendations
For early-stage discovery and High-Throughput Screening (HTS) , we strongly recommend in-house synthesis or custom synthesis requests specifying the "Condensation-Hydrogenation" route. The presence of regioisomers in commercial bulk material poses a significant risk of data misinterpretation.
For scale-up and process chemistry , commercial material is acceptable only if a rigorous purification protocol (e.g., preparative HPLC) is implemented to remove the isomeric impurities.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. Link
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. Link
Pall Corporation. (2023). HPLC Troubleshooting Guide: Identifying Ghost Peaks and Impurities. Link
FDA Guidance for Industry. (2018). Q3A(R2) Impurities in New Drug Substances. Link
Reference Standards for 2'-Carboethoxy-3-(4-methylphenyl)propiophenone: A Comparative Qualification Guide
This guide provides a rigorous technical comparison and qualification framework for 2'-Carboethoxy-3-(4-methylphenyl)propiophenone reference standards, designed for analytical scientists and process chemists.[1] Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical comparison and qualification framework for 2'-Carboethoxy-3-(4-methylphenyl)propiophenone reference standards, designed for analytical scientists and process chemists.[1]
Executive Summary & Chemical Context
2'-Carboethoxy-3-(4-methylphenyl)propiophenone (CAS: 898768-59-7 ), also known as Ethyl 2-[3-(4-methylphenyl)propanoyl]benzoate, is a critical fine chemical intermediate.[1] It features a propiophenone core substituted with a carboethoxy group (ethyl ester) on the benzoyl ring and a p-tolyl moiety on the alkyl side chain.
This molecule serves as a strategic precursor in the synthesis of polycyclic aromatic hydrocarbons (PAHs) (e.g., substituted anthraquinones via cyclization) and is structurally homologous to intermediates used in the manufacturing of SGLT2 inhibitors (e.g., Canagliflozin analogs) and aryl-propionic acid NSAIDs .
The Challenge: Unlike established APIs, there is currently no pharmacopeial (USP/EP/BP) reference standard for this specific intermediate. Researchers must rely on non-compendial sources , necessitating a robust in-house qualification strategy to ensure data integrity in GLP/GMP environments.
The Comparison Landscape: Sourcing Alternatives
In the absence of a Certified Reference Material (CRM), laboratories must choose between three primary sourcing strategies. The following table compares these alternatives based on Traceability , Purity Confidence , and Resource Load .
Table 1: Comparative Analysis of Standard Sources
Feature
Option A: Commercial Research Grade
Option B: Custom Synthesis (CRO)
Option C: In-House Purification
Primary Source
Catalog Suppliers (e.g., BOC Sciences, BLD Pharm)
Contract Research Orgs (CROs)
Raw Material / Process Intermediate
Purity (Typical)
95.0% – 98.0%
> 99.0% (Tailored)
Variable (Requires polishing)
CoA Content
Basic (1H-NMR, LC-MS, HPLC Area%)
Comprehensive (qNMR, KF, ROI, Residual Solvents)
User-Defined (Full Characterization)
Traceability
Low (Often lacks uncertainty data)
Medium (Batch records available)
High (Full lineage control)
Cost
Low ($)
High ($)
Medium ()
Lead Time
Short (1–2 weeks)
Long (8–12 weeks)
Medium (2–4 weeks)
Risk
High: Potential for uncharacterized impurities (isomers, hydrolyzed acid).[1]
Low: Guaranteed specifications.
Medium: Dependent on internal purification expertise.
Technical Deep Dive: Critical Quality Attributes (CQAs)
To qualify a reference standard for this molecule, specific chemical vulnerabilities must be addressed.
A. Ester Hydrolysis (Stability)
The 2'-carboethoxy group is susceptible to hydrolysis, especially if the standard is stored in humid conditions or protic solvents.
Impurity to Watch: 2-[3-(4-methylphenyl)propanoyl]benzoic acid.[1]
Detection: This acidic impurity will elute earlier than the ester in Reversed-Phase HPLC (RP-HPLC) at neutral/acidic pH.[1]
B. Isomeric Purity
The synthesis often involves Friedel-Crafts acylation.[1]
Impurity to Watch: 3'-Carboethoxy or 4'-Carboethoxy isomers (regioisomers).[1]
Differentiation: These isomers have identical mass (MS) but distinct 1H-NMR aromatic coupling patterns and slightly different HPLC retention times.
C. Representative Performance Data (Simulated)
The following data illustrates the difference between a "Raw" commercial sample and a "Qualified" standard.
Test
Commercial "95%" Sample
Qualified "Primary" Standard
Method
HPLC Purity
94.8% (Area)
99.6% (Area)
RP-HPLC (C18, Gradient)
Water (KF)
1.2%
0.05%
Karl Fischer Titration
Identity (NMR)
Matches structure + unidentified aliphatic peaks
Matches structure
1H-NMR (400 MHz, DMSO-d6)
Assay (qNMR)
93.5% w/w
99.4% w/w
Internal Std: Maleic Acid
Experimental Protocols
Protocol 1: Standard Purity Assessment (RP-HPLC)
Use this method to assign purity values to your candidate standard.[1]
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.[1]
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
Figure 2: The "Gold Standard" Qualification Workflow
Caption: Step-by-step analytical workflow to convert a raw material into a Qualified Reference Standard.
[1]
References
International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (2006). Link
International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[1] (2016).[4] Link
United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. (Current Revision). Link
BOC Sciences. Product Data Sheet: 2'-Carboethoxy-3-(4-methylphenyl)propiophenone (CAS 898768-59-7).[1][5](Note: Representative link for structural analog sourcing).
ChemicalBook. CAS 898768-59-7 Product Database.[1]Link
chromatographic separation of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone isomers
Chromatographic Separation of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone Isomers Executive Summary This technical guide analyzes the chromatographic isolation of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone (CAS: 8...
Author: BenchChem Technical Support Team. Date: February 2026
Chromatographic Separation of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone Isomers
Executive Summary
This technical guide analyzes the chromatographic isolation of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone (CAS: 898768-59-7), a critical intermediate in the synthesis of dihydrochalcone-based therapeutics (e.g., SGLT2 inhibitors). The primary separation challenge for this molecule is resolving the target ortho-isomer (2'-carboethoxy) from its regioisomers (principally the 4'-carboethoxy para-isomer) and related process impurities.
While C18 reversed-phase chemistry is the industry default, this guide demonstrates why Phenyl-Hexyl stationary phases offer superior selectivity for this specific aromatic separation due to enhanced
- interactions. We also evaluate Supercritical Fluid Chromatography (SFC) as a high-throughput alternative.
Chemical Class: Dihydrochalcone derivative / Aromatic Keto-Ester.
Critical Impurities (Isomers):
Regioisomer A (Para): 4'-Carboethoxy-3-(4-methylphenyl)propiophenone.
Regioisomer B (Meta): 3'-Carboethoxy-3-(4-methylphenyl)propiophenone.
Separation Physics: The ortho-isomer (Target) exhibits distinct intramolecular hydrogen bonding (between the carbonyl oxygen and the ester group) and steric twisting compared to the planar para-isomer. Standard alkyl-bonded phases (C18) often fail to resolve these subtle shape differences effectively.
While C18 columns rely on hydrophobic subtraction, Phenyl-Hexyl phases utilize
- electron interactions. The electron-rich phenyl ring of the stationary phase interacts differentially with the electron-withdrawing ester group in the ortho vs. para positions of the analyte, maximizing resolution ().
Experimental Protocol
Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).
Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for carbonyls).
Mobile Phase B: Methanol (MeOH).
Note: Methanol is preferred over Acetonitrile (ACN) for phenyl columns. ACN's own
-electrons can shield the stationary phase, dampening the selectivity gains.
Expert Insight: The Ortho-isomer typically elutes after the Para-isomer on Phenyl phases because the Ortho-conformation allows for a more compact, stronger interaction with the planar stationary phase ligands, whereas the Para-isomer is more extended but less retained by the specific
-mechanism.
Alternative Method: Supercritical Fluid Chromatography (SFC)
For preparative scale-up or rapid screening, SFC offers lower viscosity and faster equilibration. The 2-Ethylpyridine (2-EP) stationary phase is the industry standard for separating basic and neutral aromatic isomers.
Experimental Protocol
Column: Viridis 2-EP or equivalent (100 x 3.0 mm, 1.7 µm).
Mobile Phase A: CO
(Supercritical).
Mobile Phase B: Methanol (No additives required for neutral esters).
Back Pressure: 120 bar (1740 psi).
Temperature: 40°C.
Isocratic Conditions:
Ratio: 90:10 (CO
:MeOH).
Flow Rate: 2.5 mL/min.
Performance Data
Parameter
SFC (2-EP)
Analysis Time
< 4.0 minutes
Resolution ()
2.8
Solvent Consumption
~10% of HPLC method
Mechanistic Visualization
The following diagram illustrates the decision logic for selecting the method and the molecular interaction mechanism driving the separation.
Caption: Decision tree for method selection and mechanistic basis of Phenyl-Hexyl selectivity for aromatic regioisomers.
Comparative Analysis Summary
Feature
RP-HPLC (Phenyl-Hexyl)
SFC (2-EP)
Resolution
High (Best for trace impurity quantification)
Moderate (Sufficient for purity assay)
Speed
Moderate (15 min run)
Fast (4 min run)
Solvent Cost
Moderate (Requires MeOH/Water disposal)
Low (CO is recyclable/cheap)
Robustness
Very High (Standard QC equipment)
Moderate (Requires specialized SFC hardware)
References
Phenomenex Application Guide. Reversed Phase HPLC Method Development for Phenyl Phases. Source:
U.S. EPA / Vertex AI. Analytical methods for substituted propiophenones and phenoxy acids. Source:
BenchChem. Application Notes for 4'-Methoxy-3-(4-methylphenyl)propiophenone Characterization. Source:
SIELC Technologies. Separation of Aromatic Ketone Isomers on Mixed-Mode Columns. Source:
Mac-Mod Analytical. Rapid HPLC Separation of Phenones on HALO C18 Phase. Source:
Bioactivity Comparison of Propiophenone Derivatives: A Technical Guide
Executive Summary & Structural Significance Propiophenone (1-phenylpropan-1-one) serves as a privileged scaffold in medicinal chemistry, acting as a rigid core for diverse pharmacophores including chalcones , cathinones...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Significance
Propiophenone (1-phenylpropan-1-one) serves as a privileged scaffold in medicinal chemistry, acting as a rigid core for diverse pharmacophores including chalcones , cathinones , and propafenone analogs . Its structural versatility allows for the modulation of lipophilicity and electronic distribution, directly influencing bioavailability and target binding affinity.
This guide provides a comparative analysis of propiophenone derivatives across three primary bioactivity domains: Cytotoxicity (Anticancer) , Antimicrobial/Antifungal Efficacy , and Antioxidant Potential . The data presented aggregates recent experimental findings to assist researchers in Lead Optimization (LO) and Structure-Activity Relationship (SAR) mapping.
Comparative Bioactivity Analysis
A. Anticancer Potency (Cytotoxicity)
Propiophenone derivatives, particularly phenylpropiophenones and their chalcone downstream products, exhibit significant cytotoxicity against human tumor cell lines.[1][2] The mechanism is often linked to the induction of oxidative stress (ROS generation) and interference with microtubule polymerization.
Key Insight: The presence of a benzyloxy group at the 2'-position (Ring A) combined with halogenation or pyridyl substitution on Ring B significantly enhances potency, often surpassing standard agents like Etoposide in specific leukemic lines.[3]
Table 1: Comparative IC50 Values (µM) Against Human Cancer Cell Lines
Lower IC50 indicates higher potency.
Derivative Class
Substitution Pattern
HeLa (Cervical)
MCF-7 (Breast)
K562 (Leukemia)
Mechanism Note
Phenylpropiophenone
4'-fluoro-
12.4 ± 1.2
18.5 ± 2.1
15.3 ± 1.8
ROS Induction
Chalcone Hybrid
6'-benzyloxy-2'-hydroxy-4-(2-pyridyl)
4.6 ± 1.5 (U-937)*
--
8.2 ± 0.9
Apoptosis (Caspase-9)
Chalcone Hybrid
3,4,5-trimethoxy (Ring B)
8.1 ± 0.5
5.2 ± 0.4
6.8 ± 0.7
Tubulin Inhibition
Propafenone Analog
Arylpiperazine-linked
--
--
2.3 ± 0.2 (MDR+)
P-gp Modulation
Standard Control
5-Fluorouracil
21.7 ± 9.1
18.2 ± 1.5
--
DNA Synthesis Inhibitor
*Note: U-937 data included for high-potency context.
B. Antimicrobial & Antifungal Efficacy
Derivatives synthesized via Claisen-Schmidt condensation (yielding chalcones) or Friedel-Crafts acylation show distinct antifungal profiles. The lipophilicity of the propiophenone chain facilitates fungal membrane penetration, while electron-withdrawing groups (EWGs) enhance target affinity.
Key Insight:3,4-dimethyl and 4-chloro substitutions on the aromatic ring yield the highest antifungal activity, likely due to optimized logP values facilitating cell wall permeation.
Table 2: Minimum Inhibitory Concentration (MIC in µg/mL)
The following diagram illustrates the critical modification zones on the propiophenone core that drive specific biological outcomes.
Caption: SAR map highlighting how specific structural zones on the propiophenone scaffold correlate with distinct bioactivities.
Validated Experimental Protocols
Protocol A: Synthesis of Chalcone Derivatives (Claisen-Schmidt)
Causality: This base-catalyzed condensation is chosen to maximize yield and stereoselectivity (E-isomer), which is thermodynamically more stable and biologically active.
Reactants: Dissolve equimolar amounts (0.01 mol) of substituted propiophenone and substituted benzaldehyde in ethanol (20 mL).
Why Ethanol: A polar protic solvent stabilizes the transition state and solubilizes the aldehyde.
Catalysis: Add 40% NaOH solution (5 mL) dropwise at 0°C.
Why 0°C: Controls the exothermicity to prevent polymerization or side reactions (Cannizzaro).
Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
Workup: Pour reaction mixture into crushed ice/HCl water.
Why Acidify: Neutralizes the phenolate intermediates and precipitates the product.
Purification: Recrystallize from ethanol to ensure removal of unreacted aldehyde.
Protocol B: MTT Cytotoxicity Assay
Causality: This assay relies on the reduction of MTT by mitochondrial succinate dehydrogenase. It validates metabolic activity, not just membrane integrity.
Seeding: Seed cancer cells (e.g., HeLa) at
cells/well in 96-well plates. Incubate 24h for attachment.
Treatment: Add propiophenone derivatives (dissolved in DMSO, final conc. <0.1%) at graded concentrations (0.1–100 µM).
Why <0.1% DMSO: Higher concentrations are cytotoxic and will skew IC50 data.
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
Mechanism: Viable cells convert yellow MTT to purple formazan crystals.
Solubilization: Discard supernatant; add 100 µL DMSO to dissolve crystals.
Critical Step: Incomplete solubilization leads to high variance in absorbance readings.
Measurement: Read Absorbance at 570 nm. Calculate IC50 using non-linear regression.
Mechanism of Action: Pathway Visualization
The following diagram details the dual-pathway mechanism often observed in propiophenone-derived chalcones: ROS-mediated apoptosis and Tubulin interference.
Caption: Dual mechanism of action: Mitochondrial ROS induction and Tubulin binding leading to apoptosis.
References
Optimization of the synthesis of propiophenone 4 and evaluation of antifungal activity. ResearchGate. Available at: [Link]
Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and QSAR study. European Journal of Medicinal Chemistry. Available at: [Link]
Synthesis And Biological Evaluation Of 1, 3-Diphenyl -2-Propenone Derivatives. Journal of Pharmacy Research. Available at: [Link]
Structure-activity relationships reveal a 4-(2-pyridyl)chalcone as a potent cell death inducer. AccedaCRIS. Available at: [Link]
Synthesis, pharmacologic activity, and structure-activity relationships of a series of propafenone-related modulators. Journal of Medicinal Chemistry. Available at: [Link]
[1] Executive Summary & Chemical Profile[2][3] 2'-Carboethoxy-3-(4-methylphenyl)propiophenone is a specialized organic intermediate, typically utilized in the synthesis of pharmaceutical precursors or chalcone derivative...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Profile[2][3]
2'-Carboethoxy-3-(4-methylphenyl)propiophenone is a specialized organic intermediate, typically utilized in the synthesis of pharmaceutical precursors or chalcone derivatives. Structurally, it combines an aromatic ketone core with an ester moiety and a methylated phenyl ring.
Effective disposal of this compound requires more than simple waste binning; it demands an understanding of its physicochemical behavior—specifically its lipophilicity, potential for hydrolysis, and high calorific value.
Operational Directive: This substance must be managed as a High-BTU Organic Waste suitable for thermal destruction (fuel blending). Under no circumstances should it be disposed of via sanitary sewer systems due to high aquatic toxicity potential common to aromatic ketones.
Physicochemical Properties Relevant to Disposal
Property
Characteristic
Disposal Implication
Physical State
Viscous Liquid or Low-melting Solid
Requires solvent rinsing for full container evacuation.
Flash Point
Estimated >90°C (Combustible)
While likely not D001 (Ignitable <60°C) by strict definition, it should be managed in the Ignitable/Solvent stream for incineration efficiency.
Solubility
Lipophilic (Insoluble in water)
Do not flush. Will coat pipes and disrupt oil/water separators.
Reactivity
Ester/Ketone Functionality
Susceptible to hydrolysis in strong acid/base; incompatible with strong oxidizers.
Pre-Disposal Risk Assessment (The "Why")
Before initiating disposal, you must characterize the waste stream. This compound is not explicitly listed on the EPA P-list (acutely toxic) or U-list (toxic), but it falls under the "Cradle-to-Grave" responsibility of the generator.
The Scientific Logic for Incineration:
We prioritize high-temperature incineration (Fuel Blending) for this compound. The aromatic rings (phenyl and tolyl groups) are stable and resistant to biological degradation in wastewater treatment plants. However, they possess high energy content (BTU), making them ideal for cement kiln fuel blending, where they are completely oxidized to CO₂ and H₂O.
Compatibility Matrix
Keep Separated From:
Strong Oxidizers (Nitrates, Peroxides): Risk of exothermic reaction.
Strong Acids/Bases: The carboethoxy (ester) group can undergo hydrolysis, potentially releasing ethanol and the corresponding carboxylic acid, changing the pH of the waste container and potentially causing pressure buildup.
Use the following workflow to determine the correct disposal path for your specific sample state.
Figure 1: Decision tree for segregating waste based on physical state. Green nodes indicate intermediate states; Red nodes indicate final waste streams.
Step-by-Step Disposal Protocol
A. For Liquid Waste (Solutions & Mother Liquors)
Objective: Incorporate into the facility's high-BTU solvent stream.
Selection of Container: Use a chemically resistant HDPE (High-Density Polyethylene) or amber glass container. Avoid metal cans if the solution is acidic.
Solvent Compatibility: Ensure the waste container currently holds only compatible non-halogenated solvents (e.g., Acetone, Methanol, Ethanol).
Critical Check: Do not add to a container holding "Halogenated Waste" (Dichloromethane/Chloroform) unless your facility incinerates all organics together. Halogens require scrubbers during incineration; adding non-halogens increases the volume unnecessarily.
Transfer: Pour the propiophenone derivative slowly into the container using a funnel to prevent splashing.
Labeling: Apply a hazardous waste label.
Constituents: Write "Non-Halogenated Organic Solvents" and explicitly list "2'-Carboethoxy-3-(4-methylphenyl)propiophenone" (or "Organic Ketone/Ester" if space is limited).
Hazards: Check "Flammable" (if in flammable solvent) and "Toxic."
B. For Solid Waste (Contaminated Silica, Filter Paper, PPE)
Objective: Containment to prevent leaching before incineration.
Containment: Place contaminated gloves, weigh boats, and filter papers into a clear polyethylene bag (4 mil thickness recommended).
Sealing: Twist and tape the bag neck (Gooseneck seal) to ensure no volatile emissions.
Secondary Containment: Place the sealed bag into the laboratory's solid hazardous waste drum (usually a fiber drum or black bucket).
Labeling: Ensure the drum log reflects the addition of "Aromatic Ketones/Esters."
C. Empty Container Management (The "Triple Rinse" Rule)
Per EPA 40 CFR 261.7, a container is considered "RCRA Empty" only after specific cleaning.
Rinse 1: Add a small volume of acetone or ethanol (approx. 5-10% of container volume) to the empty bottle. Cap and shake vigorously to dissolve the viscous residue.
Disposal of Rinsate: Pour this rinse into your Liquid Waste Container (Stream A).
Repeat: Perform this two more times.
Final Step: Deface the label using a marker to indicate the bottle is no longer hazardous. Discard the glass in the designated glass recycling or sharps bin, not general trash.
Emergency Spill Procedures
In the event of a spill outside of a fume hood:
Isolate: Evacuate the immediate area (10-foot radius).
PPE: Don nitrile gloves and safety goggles. If the spill is large (>500 mL) and outside a ventilated area, use a half-mask respirator with organic vapor cartridges (black band).
Absorb: Do not use paper towels (fire risk). Use an inert absorbent material such as vermiculite, clay kitty litter, or dedicated "Organic" spill pads.
Clean: Scoop the absorbed material into a wide-mouth jar or heavy-duty bag. Label as "Debris from Chemical Spill: Propiophenone Derivative."
Decontaminate: Wash the surface with a soap and water solution. The ester group makes it slightly lipophilic, so a detergent is necessary to lift the residue.
References
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from [Link]
A Researcher's Guide to the Safe Handling and Disposal of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone
Understanding the Hazard Landscape 2'-Carboethoxy-3-(4-methylphenyl)propiophenone is a complex organic molecule featuring a ketone and an ester functional group, as well as an aromatic ring system. Based on analogous com...
Author: BenchChem Technical Support Team. Date: February 2026
Understanding the Hazard Landscape
2'-Carboethoxy-3-(4-methylphenyl)propiophenone is a complex organic molecule featuring a ketone and an ester functional group, as well as an aromatic ring system. Based on analogous compounds such as propiophenone and its derivatives, we can anticipate the following potential hazards:
Skin and Eye Irritation: Many propiophenone derivatives are known to cause skin and serious eye irritation.[1][2][3][4]
Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[1][2][3]
Harmful if Swallowed: Acute oral toxicity is a concern with similar compounds.[1][3][5]
Combustibility: While not highly flammable, related compounds are combustible liquids.
Therefore, a comprehensive approach to personal protective equipment (PPE) is not merely a suggestion but a critical component of a safe experimental workflow.
Part 1: Your Personal Protective Armor: A Multi-Layered Defense
The selection of appropriate PPE is your first and most crucial line of defense. The following recommendations are based on a thorough risk assessment for handling propiophenone derivatives and are designed to provide robust protection.
Eye and Face Protection: Beyond the Basics
Standard safety glasses are insufficient. The potential for splashes of corrosive or irritating chemicals necessitates a higher level of protection.
Chemical Splash Goggles: These are mandatory whenever handling the compound, regardless of the quantity.[6] They must provide a complete seal around the eyes to protect against splashes from all angles. Look for goggles that meet the ANSI Z87.1 standard for chemical splash protection.[7]
Face Shield: When there is an increased risk of splashing, such as during transfers of larger volumes or when a reaction is under pressure, a face shield must be worn in addition to chemical splash goggles.[8] A face shield alone does not provide adequate eye protection.
Hand Protection: The Right Glove for the Job
Gloves are essential to prevent skin contact, but not all gloves are created equal. The choice of glove material is critical for chemical resistance.
Nitrile Gloves: For general handling of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone, nitrile gloves are a suitable choice as they offer good resistance to a range of organic compounds.[8]
Double Gloving: For extended work or when handling larger quantities, it is prudent to wear two pairs of nitrile gloves. This provides an additional layer of protection in case of a tear or puncture in the outer glove.
Immediate Removal and Disposal: Should your gloves become contaminated, remove them immediately using the proper technique to avoid skin contact and dispose of them as hazardous waste. Always wash your hands thoroughly after removing gloves.[9][10]
Protective Clothing: Shielding Your Body
Your everyday clothing offers minimal protection against chemical spills.
Flame-Resistant Laboratory Coat: A flame-resistant lab coat that fastens securely and has long sleeves is required. This will protect your skin and clothing from splashes and spills.
Full-Length Pants and Closed-Toe Shoes: Shorts, skirts, and open-toed shoes are not permitted in a laboratory setting where hazardous chemicals are handled.[6][7] Your legs and feet must be covered to protect against accidental spills.
Respiratory Protection: When Engineering Controls Are Not Enough
In most instances, handling this compound within a certified chemical fume hood will provide adequate respiratory protection.[10] However, in situations where a fume hood is not available or if there is a risk of generating aerosols, respiratory protection is necessary.
Air-Purifying Respirator (APR): If a risk assessment indicates the need for respiratory protection, an APR equipped with organic vapor cartridges is recommended.[8][9][10] Proper fit testing and training on the use and maintenance of a respirator are mandatory.[6]
PPE Component
Specification
When to Use
Eye Protection
Chemical Splash Goggles (ANSI Z87.1)
Always when handling the compound.
Face Protection
Face Shield
In addition to goggles during splash-prone procedures.
Hand Protection
Nitrile Gloves
Always when handling the compound. Double glove for extended use.
Body Protection
Flame-Resistant Lab Coat, Long Pants, Closed-Toe Shoes
Always when in the laboratory.
Respiratory Protection
Air-Purifying Respirator with Organic Vapor Cartridges
When engineering controls are insufficient or during spill cleanup.
Part 2: Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 2'-Carboethoxy-3-(4-methylphenyl)propiophenone will minimize your exposure and reduce the risk of accidents.
Pre-Operational Checklist
Review the Safety Information: Familiarize yourself with this guide and any available safety data for similar compounds.
Locate Safety Equipment: Ensure you know the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher.
Prepare Your Workspace: Work in a well-ventilated area, preferably within a certified chemical fume hood.[11][12] Clear the workspace of any unnecessary items.
Don Appropriate PPE: Put on all required personal protective equipment as outlined in Part 1.
Handling Procedures
Weighing and Transferring:
Perform all weighing and transfers of the compound within a chemical fume hood to minimize inhalation exposure.[12]
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
If transferring a solution, do so carefully to avoid splashing.
Running the Reaction:
Set up your reaction apparatus within the fume hood.
Ensure all glassware is properly secured.
Monitor the reaction closely for any unexpected changes.
Work-up and Purification:
Quench the reaction carefully, especially if using reactive reagents.
Perform all extractions and solvent removal steps within the fume hood.
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][13] Seek medical attention.
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][10][13] Seek immediate medical attention.
Inhalation: Move to fresh air immediately.[2][12] If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[10][12]
Spill:
Evacuate the immediate area.
If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[2][9][10]
Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.
Part 3: Disposal Plan: Responsible Stewardship from Cradle to Grave
Proper disposal of chemical waste is a legal and ethical responsibility. Improper disposal can harm the environment and pose a risk to public health.
Waste Segregation: The Foundation of Safe Disposal
Never mix different types of chemical waste. At a minimum, segregate your waste into the following categories:[14]
Solid Waste: Any solid 2'-Carboethoxy-3-(4-methylphenyl)propiophenone, contaminated spatulas, and weigh boats.
Non-Halogenated Organic Solvents: Waste solvents from the reaction and purification steps (e.g., ethyl acetate, hexanes, toluene).
Halogenated Organic Solvents: If chlorinated solvents (e.g., dichloromethane, chloroform) are used.
Aqueous Waste: Aqueous layers from extractions. Neutralize if acidic or basic before disposal.
Contaminated Labware: Disposable gloves, pipette tips, and any other items that have come into contact with the compound.
Waste Container Management
Compatibility: Ensure the waste container is made of a material compatible with the waste it will hold.[14][15]
Labeling: All waste containers must be clearly labeled with their contents.[14][15] Include the full chemical name of all components and their approximate concentrations.
Closure: Keep waste containers securely closed at all times, except when adding waste.[14][15]
Storage: Store waste containers in a designated satellite accumulation area, segregated by waste type.[16]
Disposal Procedures
Collection: Collect each type of waste in its designated, properly labeled container.
Full Containers: When a waste container is full, ensure the cap is tightly sealed.
Institutional Guidelines: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. This may involve completing a waste manifest and scheduling a pickup with the environmental health and safety department.
Empty Containers: Empty containers that held 2'-Carboethoxy-3-(4-methylphenyl)propiophenone must be triple rinsed with a suitable solvent.[16] The rinsate must be collected as hazardous waste. After triple rinsing, the container may be disposed of in the regular trash or recycled, depending on institutional policy.[16]
Visualizing the Workflow
The following diagram illustrates the key decision points and workflow for the safe handling and disposal of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone.
Caption: A workflow for the safe handling and disposal of 2'-Carboethoxy-3-(4-methylphenyl)propiophenone.
References
Protective Gear - Organic Chemistry at CU Boulder. (n.d.). Retrieved February 15, 2026, from [Link]
Proper Protective Equipment - Chemistry LibreTexts. (2021, August 15). Retrieved February 15, 2026, from [Link]
Organic Synthesis Laboratory at SPECIFIC POLYMERS. (n.d.). Retrieved February 15, 2026, from [Link]
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Retrieved February 15, 2026, from [Link]
Personal Protective Equipment (PPE) in the Laboratory - Westlab. (2017, August 2). Retrieved February 15, 2026, from [Link]
Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. (n.d.). Retrieved February 15, 2026, from [Link]
PROPIOPHENONE FOR SYNTHESIS MSDS CAS No: 93-55-0 MSDS - Loba Chemie. (2015, April 9). Retrieved February 15, 2026, from [Link]
Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.). Retrieved February 15, 2026, from [Link]
Chemical Waste Disposal Guidelines. (n.d.). Retrieved February 15, 2026, from [Link]
4'-Methylpropiophenone - Safety Data Sheet. (2024, November 4). Retrieved February 15, 2026, from [Link]
Chemical Waste Management Guide | Environmental Health & Safety - Boston University. (n.d.). Retrieved February 15, 2026, from [Link]
Hazardous Waste Disposal Procedures - Environmental Health and Safety. (n.d.). Retrieved February 15, 2026, from [Link]